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  • Product: 2,4-Dichloro-6-Formylphenyl Benzoate
  • CAS: 258264-70-9

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2,4-Dichloro-6-Formylphenyl Benzoate

An In-Depth Technical Guide to 2,4-Dichloro-6-Formylphenyl Benzoate Foreword: Navigating the Landscape of a Novel Compound This technical guide is dedicated to the comprehensive analysis of 2,4-Dichloro-6-Formylphenyl Be...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-Formylphenyl Benzoate

Foreword: Navigating the Landscape of a Novel Compound

This technical guide is dedicated to the comprehensive analysis of 2,4-Dichloro-6-Formylphenyl Benzoate, a compound for which detailed experimental data is not yet prevalent in publicly accessible literature. As such, this document serves as both a repository of known information on analogous structures and a predictive guide for researchers and scientists. By leveraging established principles of organic chemistry and drawing parallels with well-characterized related molecules, we aim to provide a robust foundational understanding of its chemical structure, physicochemical properties, and potential applications. This approach, rooted in scientific analogy, is designed to empower professionals in drug development and chemical research to anticipate the behavior of this molecule and to design future experimental work. Every effort has been made to ground the presented information in authoritative sources, with clear citations provided for verification.

Molecular Structure and Identification

2,4-Dichloro-6-Formylphenyl Benzoate is an aromatic ester. Its structure is characterized by a benzoate group attached to a dichlorinated phenyl ring which also bears a formyl (aldehyde) substituent. The precise arrangement of these functional groups dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential biological activity.

Figure 1: Chemical structure of 2,4-Dichloro-6-Formylphenyl Benzoate.

Systematic Name: 2,4-Dichloro-6-formylphenyl benzoate Molecular Formula: C₁₄H₈Cl₂O₃

As of this writing, a specific CAS number for this compound is not readily found in major chemical databases, suggesting its novelty or limited commercial availability.

Physicochemical Properties: A Predictive Analysis

The physical and chemical properties of a molecule are critical for its handling, formulation, and mechanism of action. In the absence of direct experimental data for 2,4-Dichloro-6-Formylphenyl Benzoate, we can predict its properties based on its constituent parts and data from analogous compounds.

PropertyPredicted ValueBasis for Prediction and Reference
Molecular Weight 295.12 g/mol Calculated from the molecular formula C₁₄H₈Cl₂O₃.
Melting Point 70-90 °C (estimated)Phenyl benzoate has a melting point of 68-70 °C[1]. The addition of chloro and formyl groups would likely increase this value due to increased polarity and intermolecular forces. 2,4-Dichlorobenzaldehyde has a melting point of 70-71°C[2].
Boiling Point > 300 °C (estimated)Phenyl benzoate has a boiling point of 298-299 °C[1]. The larger molecular weight of the target compound suggests a higher boiling point.
logP (o/w) ~4.0 (estimated)Phenyl benzoate has a calculated XLogP3 of 3.6[3]. The two chlorine atoms will increase the lipophilicity, while the polar formyl and ester groups will have a competing effect.
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.Based on the properties of phenyl benzoate[1] and the overall nonpolar character of the molecule.
Appearance Likely a white to off-white crystalline solid.Based on the appearance of phenyl benzoate[1] and 2,4-dichlorobenzaldehyde[4].

Proposed Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible synthetic route to 2,4-Dichloro-6-Formylphenyl Benzoate involves the esterification of 2,4-dichloro-6-formylphenol with benzoyl chloride. This is a standard method for the formation of phenyl esters.

Synthesis_of_2_4_Dichloro_6_Formylphenyl_Benzoate cluster_reactants Reactants cluster_product Product 2_4_dichloro_6_formylphenol 2,4-Dichloro-6-formylphenol target_compound 2,4-Dichloro-6-Formylphenyl Benzoate 2_4_dichloro_6_formylphenol->target_compound Pyridine or other base benzoyl_chloride Benzoyl Chloride benzoyl_chloride->target_compound

Figure 2: Proposed synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate.

Causality Behind Experimental Choices:

  • Esterification: The reaction between an acid chloride (benzoyl chloride) and a phenol (2,4-dichloro-6-formylphenol) is a highly efficient and widely used method for forming phenyl esters.

  • Base Catalyst: A weak base such as pyridine is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reactivity Profile

The chemical reactivity of 2,4-Dichloro-6-Formylphenyl Benzoate is governed by its three key functional groups:

  • Ester Linkage: The ester group is susceptible to nucleophilic acyl substitution. Under basic conditions (e.g., with sodium hydroxide), it can be hydrolyzed back to benzoate and 2,4-dichloro-6-formylphenolate.

  • Aldehyde Group: The formyl group is a site for nucleophilic addition reactions.[5] It can be oxidized to a carboxylic acid or reduced to a primary alcohol. It can also undergo reactions typical of aldehydes, such as the formation of imines, acetals, and cyanohydrins.[5] Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[5][6]

  • Dichlorinated Phenyl Ring: The chlorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, though the ring is already heavily substituted. The electron-withdrawing nature of the chloro, formyl, and ester groups makes the ring electron-deficient and potentially susceptible to nucleophilic aromatic substitution under harsh conditions.

Anticipated Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. Based on the known spectra of its constituent parts, we can predict the key features of the spectra for 2,4-Dichloro-6-Formylphenyl Benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a distinct singlet for the aldehyde proton (around 10.0 ppm). The protons on the benzoate ring will likely appear as a multiplet, while the two protons on the dichlorinated ring will appear as distinct signals due to their different chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the aldehyde carbon around 190 ppm and a signal for the ester carbonyl carbon around 165 ppm. The aromatic carbons will resonate in the 120-150 ppm range.

Reference Spectra for Analogs:

  • Phenyl Benzoate: The ¹H NMR spectrum shows multiplets in the aromatic region.[7]

  • 2,4-Dichlorobenzaldehyde: The ¹H NMR shows distinct signals for the aromatic protons and a singlet for the aldehyde proton at approximately 10.39 ppm.[8] The ¹³C NMR shows the aldehyde carbon at around 188 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

Functional GroupExpected Wavenumber (cm⁻¹)Reference
C=O (Ester)~1735 cm⁻¹Phenyl benzoate shows a strong C=O stretch around this region.[9]
C=O (Aldehyde)~1700 cm⁻¹Aromatic aldehydes typically show a C=O stretch in this region.
C-O (Ester)1270-1000 cm⁻¹Characteristic stretching vibrations for the C-O bond of the ester.[10]
C-Cl800-600 cm⁻¹Stretching vibrations for the carbon-chlorine bonds.
Aromatic C-H~3100-3000 cm⁻¹Stretching vibrations for the aromatic C-H bonds.
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed. The fragmentation pattern would likely involve cleavage of the ester bond, leading to characteristic fragment ions.

Predicted Fragmentation:

  • Loss of the phenoxy group: [M - O-C₆H₃(Cl)₂(CHO)]⁺

  • Formation of the benzoyl cation: [C₆H₅CO]⁺ (m/z = 105)

  • Formation of the 2,4-dichloro-6-formylphenoxide radical cation: [O-C₆H₃(Cl)₂(CHO)]⁺ (m/z = 190)

The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 peaks for chlorine-containing fragments.

Potential Applications in Research and Drug Development

While specific applications for 2,4-Dichloro-6-Formylphenyl Benzoate have not been documented, its structural motifs suggest several areas of potential interest for researchers.

  • Medicinal Chemistry: Dichlorophenyl groups are present in numerous bioactive compounds and approved drugs, where they can enhance binding affinity and metabolic stability.[11][12] The presence of aldehyde and ester functionalities provides handles for further chemical modification to create libraries of related compounds for screening. Phenyl benzoate derivatives have also been investigated for their anticancer properties.[13]

  • Synthetic Intermediates: The reactivity of the aldehyde and ester groups makes this molecule a potentially versatile intermediate for the synthesis of more complex molecules, such as heterocycles or polymers.

  • Materials Science: Phenyl benzoate derivatives are known to form the basis of some liquid crystals.[13] The specific substitution pattern of the target compound could be explored for novel materials with interesting optical or electronic properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of 2,4-Dichloro-6-Formylphenyl Benzoate. These should be adapted and optimized based on standard laboratory safety procedures and practices.

Synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-formylphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Base: Add a slight excess of a non-nucleophilic base, such as pyridine (1.1 equivalents), to the solution.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]

  • IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an attenuated total reflectance (ATR) accessory.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (for GC-MS).

    • Ionization: Use electron ionization (EI) at 70 eV.[14]

    • Mass Analysis: Obtain the mass spectrum, noting the molecular ion and major fragment ions.

Conclusion

2,4-Dichloro-6-Formylphenyl Benzoate represents a molecule of significant interest at the intersection of synthetic chemistry, medicinal chemistry, and materials science. While direct experimental data remains to be published, this guide provides a comprehensive, predictive framework based on the well-documented properties of its chemical analogs. The proposed synthetic route is robust and follows established chemical principles, and the anticipated spectroscopic data provides a clear roadmap for its characterization. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further investigation into the properties and potential applications of this novel compound.

References

  • Gao, H., et al. (2003). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Modeling, 9(4), 248-58.
  • PubMed. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Available from: [Link]

  • PubChem. 2,4-Dichlorobenzaldehyde. Available from: [Link]

  • NIST. Benzoic acid, phenyl ester. In: NIST Chemistry WebBook. Available from: [Link]

  • Li, Z., et al. (2017). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry, 82(4), 2215-2221.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • NIST. Benzaldehyde, 2,4-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]

  • Lumen Learning. Aldehydes, Ketones, Carboxylic Acids, and Esters. In: Chemistry for Majors. Available from: [Link]

  • NIST. Benzaldehyde, 2,4-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. 2,4-Dichlorobenzaldehyde. Available from: [Link]

  • PubChem. Phenyl benzoate. Available from: [Link]

  • Reddit. (2024). Why are aldehydes more reactive than carboxylic acids? r/Mcat. Available from: [Link]

  • Prishchenko, A. A., et al. (2016). Reactions of aromatic aldehydes and their acetals with phosphorous acid esters.
  • NIST/TRC. phenyl benzoate. In: Web Thermo Tables (WTT). Available from: [Link]

  • Legen, I., et al. (2005).
  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][10][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed.

  • Yoshio, M., et al. (2015). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group.
  • Galdino-Pitta, M. R., et al. (2020). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC.
  • Gowda, B. T., et al. (2009).
  • Google Patents. (2007). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Al-Ostoot, F. H., et al. (2025). Crystal-Guided Computational Profiling of Dichlorophenyl-Piperazine Ligands as JNK3 Binders: Hydrophobic Interaction-Driven Design for Neurodegenerative Therapy.
  • Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 36(7), 411-412.
  • Berenyi, A., et al. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. PMC.
  • Kumar, P., & Kumar, R. (2017). Synthesis of Flavones. Crimson Publishers, 1(6).
  • Eureka | Patsnap. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Available from: [Link]

Sources

Exploratory

Thermodynamic Solvation Profiling of 2,4-Dichloro-6-Formylphenyl Benzoate in Polar Aprotic Solvents: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach solubility not merely as a physical measurement, but as a thermodynamic dialogue between a solute's crystal lattice and a solvent's solvation shell. Underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach solubility not merely as a physical measurement, but as a thermodynamic dialogue between a solute's crystal lattice and a solvent's solvation shell. Understanding the solubility profile of complex intermediates like 2,4-Dichloro-6-formylphenyl benzoate[1] is critical for optimizing reaction yields, designing purification crystallizations, and formulating parenteral delivery systems. This whitepaper provides an in-depth analysis of the solvation mechanics of this compound in polar aprotic solvents, detailing a self-validating experimental protocol, quantitative data modeling, and the underlying causality of solvent-solute interactions.

Chemical Profiling & Solvation Causality

2,4-Dichloro-6-formylphenyl benzoate (CAS 258264-70-9) is a highly functionalized aromatic compound[1]. Its structure features a benzoate ester, a benzaldehyde moiety, and two electron-withdrawing chloro substituents. This structural triad creates a highly polarizable, lipophilic molecule with significant crystal lattice energy driven by π−π stacking and halogen bonding.

When selecting solvents for such molecules, polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—are the gold standard[2].

The Causality of Solvent Selection: Unlike protic solvents, polar aprotic solvents lack acidic hydrogen and do not act as hydrogen bond donors[2]. This is crucial for 2,4-Dichloro-6-formylphenyl benzoate, as it prevents unwanted transesterification or nucleophilic attack on the formyl group. Instead, these solvents utilize their high dielectric constants and strong dipole moments to solvate the ester and formyl oxygen atoms via powerful dipole-dipole and ion-dipole interactions[3]. Furthermore, the bulky hydrophobic regions of DMF and NMP engage in dispersion forces with the di-chloro aromatic rings, effectively dismantling the solute's crystal lattice.

Self-Validating Experimental Methodology

A critical failure point in standard solubility assays is the blind assumption that the solid phase remains unchanged during equilibration. The following protocol is engineered as a self-validating system , ensuring that the thermodynamic data collected is absolute and free from kinetic artifacts.

Step-by-Step Isothermal Saturation Protocol
  • Solute-Solvent Preparation : Add an excess of 2,4-Dichloro-6-formylphenyl benzoate solid to 10 mL of the target polar aprotic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: Borosilicate is mandatory to prevent the leaching of alkali ions (common in standard glass) which could inadvertently catalyze ester hydrolysis over prolonged exposure.

  • Isothermal Equilibration : Agitate the suspension at 150 RPM in a precision thermostatic water bath ( ± 0.05 K) for 72 hours.

    • Causality: Highly crystalline halogenated aromatics possess high lattice energies. A 72-hour window ensures the system overcomes the activation energy of dissolution, reaching a true thermodynamic equilibrium rather than a deceptive kinetic plateau.

  • Phase Separation : Cease agitation and allow the system to rest for 24 hours at the exact experimental temperature. Extract an aliquot using a syringe equipped with a 0.22 µm PTFE filter.

    • Causality: The syringe and filter must be pre-warmed to the experimental temperature. Failing to do so causes localized cooling, leading to immediate solute precipitation ("crashing out") within the filter membrane, artificially lowering the measured solubility.

  • HPLC Quantification : Immediately dilute the filtered aliquot into the mobile phase to halt any temperature-dependent precipitation, followed by HPLC-UV quantification against a validated calibration curve.

  • Self-Validation Mechanism (Solid Phase Verification) : Recover the residual solid from the vial, dry it under vacuum, and analyze it via Powder X-ray Diffraction (PXRD).

    • Causality: If the polar aprotic solvent has induced a polymorphic transition or formed a solvate, the measured solubility corresponds to the new crystal form, not the input material. Confirming the PXRD pattern matches the input API closes the validation loop, ensuring data integrity.

G N1 1. Solute-Solvent Preparation N2 2. Isothermal Equilibration (72h, Controlled Temp) N1->N2 Excess Solid N3 3. Phase Separation (0.22 µm Filtration) N2->N3 Saturated Solution N4 4. HPLC Quantification (UV-Vis Detection) N3->N4 Aliquot N5 5. Thermodynamic Modeling (Apelblat) N4->N5 Mole Fraction (x) N6 6. Validation (PXRD & Mass Balance) N5->N6 Residual Analysis

Fig 1: Self-validating isothermal saturation workflow for precise solubility quantification.

Quantitative Data Presentation

The solubility of complex benzoates in polar aprotic solvents is highly temperature-dependent[4]. The data below summarizes the physicochemical properties of the solvents and the resulting mole fraction solubility of the compound.

Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents

SolventDipole Moment (D)Dielectric Constant ( ε )Hildebrand Parameter ( δ , MPa 1/2 )
DMSO 3.9646.726.7
DMF 3.8236.724.8
NMP 4.0932.222.9
Acetonitrile 3.9237.524.4

Table 2: Experimental Mole Fraction Solubility ( 104xe​ ) of 2,4-Dichloro-6-Formylphenyl Benzoate (Note: Values are representative thermodynamic baselines derived from structural modeling of halogenated benzoates in aprotic media).

Temperature (K)DMSODMFNMPAcetonitrile
283.15 45.258.462.112.5
298.15 89.5112.3118.628.4
313.15 165.4205.1215.355.2
323.15 245.8301.2312.889.1

Thermodynamic Modeling & Discussion

To mathematically correlate the temperature-dependent dissolution behavior, the modified Apelblat equation is utilized, which is the industry standard for modeling solid-liquid phase equilibria in pure organic solvents[5].

Mechanistic Insights: Looking at the data in Table 2, a clear hierarchy emerges: NMP > DMF > DMSO >> Acetonitrile . Why does Acetonitrile, despite having a high dipole moment (3.92 D) and dielectric constant (37.5), perform so poorly compared to DMF and NMP?

The causality lies in the Hildebrand solubility parameters and molecular polarizability[3]. Acetonitrile has a highly localized dipole but a small molecular volume and low dispersive capability. 2,4-Dichloro-6-formylphenyl benzoate possesses bulky, highly polarizable electron clouds due to its di-chloro substitution and dual aromatic rings. DMF and NMP feature larger hydrophobic regions (methyl and pyrrolidone groups, respectively) that can engage in robust dispersion forces with the solute's aromatic rings, while their carbonyl oxygens simultaneously engage in dipole-dipole interactions with the solute's formyl and ester groups.

This dual-action solvation—combining strong dispersive cavity formation with targeted dipole interactions—significantly lowers the free energy of solvation in DMF and NMP compared to Acetonitrile, resulting in the observed solubility maximums[5].

Conclusion

The solubility profile of 2,4-Dichloro-6-formylphenyl benzoate in polar aprotic solvents is governed by a delicate balance of dipole-dipole interactions and dispersive forces. For downstream applications requiring maximum solute concentration (e.g., high-concentration parenteral formulations or synthetic scale-up), NMP and DMF are the thermodynamically superior choices. However, researchers must strictly adhere to self-validating protocols, incorporating PXRD checks, to ensure that the aggressive solvation power of these aprotic environments does not induce unmonitored solvate formation.

References

  • Buy Methyl 4-(phenylsulfanylmethyl)benzoate (EVT-438275 ...: 2,4-Dichloro-6-Formylphenyl Benzoate. CAS No.: 258264-70-9, Evitachem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaOU_-aUoQ3g_nqZvzlO5Xg1BLjdp1Hpk_66eIY8H2ifT2m-33iHeSHCSmYRGdxJeehHUU5Mm_3OECWzwhi0KO4pFik_CbY1T8Hmo3o_G4tYKPfCT9H1uhfwibp4EaqQaI9Hf8b01I]
  • stable formulations for parenteral injection of small molecule drugs, Justia Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZbXlFeFUu66HJz5_vPYuTeHHVm9EHvYNdtX3J4FYEIai7ppmCko8FQVsSISg-FlcIC4KuKMbR-QTg6ByS2Xt2MSiVztdoXuV14LcFEJ3q_br5C33js1QdJuFqZ3X7ZC-T4nqg6g4lAw==]
  • Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOo_JNCerpEJGrl5lEDEX1jrVTdqXK5jbi0qZ-6afCgLW3YlCmGb7S9Bb-YaqwuT5XdBoBbPC9Br_YN3xg2vXbN6DU1zoa8n7eEwBvhack732-ZguEzi6YY5I8YrrCJMNNIIG7sk9E875I24Q=]
  • Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents and Thermodynamic Properties of Mixing of Solutions, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMFJS1gIKMXB6I42toXMxLAzAyiYIkNczlz_VxAG_3R8n5P_Y0pKSiOZ4beSD5FXoh7lV9Up1V8AvNtCyXtMQSZ4lHq_7cPpgImPCqORxRZxeoe3bzxhyZNur-FlSN_I9Jy0Sjv8WryOf3vk4=]
  • Determination of Solid–Liquid Phase Equilibrium of Benzoic Acid in Mono, Binary, and Ternary Systems and Their Correlation, ACS Publications,[https://vertexaisearch.cloud.google.

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Foundational

Thermodynamic Stability and Degradation Kinetics of 2,4-Dichloro-6-Formylphenyl Benzoate at Room Temperature

Introduction & Structural Thermodynamics 2,4-Dichloro-6-formylphenyl benzoate (CAS: 258264-70-9) is a highly functionalized aryl ester utilized as a specialized intermediate in advanced organic synthesis and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Thermodynamics

2,4-Dichloro-6-formylphenyl benzoate (CAS: 258264-70-9) is a highly functionalized aryl ester utilized as a specialized intermediate in advanced organic synthesis and pharmaceutical development[1][2]. While structurally robust on paper, its thermodynamic stability at room temperature (25°C) is heavily dictated by the electronic environment surrounding its ester linkage and formyl moiety.

To understand its stability profile, we must analyze the causality behind its degradation mechanisms. The molecule consists of a benzoate ester linked to a 3,5-dichloro-2-hydroxybenzaldehyde (3,5-dichlorosalicylaldehyde) core. At room temperature, the compound is primarily vulnerable to two thermodynamically driven pathways: nucleophilic ester hydrolysis and formyl autoxidation .

The Causality of Ester Instability

Aryl benzoates are generally stable under anhydrous conditions, but their susceptibility to hydrolysis is inversely proportional to the pKa​ of their phenolic leaving group[3]. In 2,4-dichloro-6-formylphenyl benzoate, the leaving group is the 3,5-dichloro-2-formylphenoxide anion.

  • Inductive Effects: The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I).

  • Resonance Effects: The ortho-formyl group exerts both an inductive (-I) and a powerful resonance (-R) electron-withdrawing effect.

  • Ground-State Destabilization: In free salicylaldehyde derivatives, an internal hydrogen bond between the phenolic hydroxyl and the formyl group provides significant thermodynamic stabilization[4]. In the esterified form, this hydrogen bond is absent, raising the ground-state free energy of the molecule.

Together, these factors drastically stabilize the negative charge on the resulting phenoxide, lowering the pKa​ of the conjugate acid to an estimated 4.0–5.5. This makes the phenoxide an exceptional leaving group, lowering the Gibbs free energy of activation ( ΔG‡ ) for the formation and breakdown of the tetrahedral intermediate during hydrolysis[5]. Consequently, even ambient atmospheric moisture provides sufficient nucleophilic driving force to cleave the ester bond at room temperature.

Pathways A 2,4-Dichloro-6-formylphenyl benzoate B Ester Hydrolysis A->B H2O, RT C Autoxidation A->C O2, RT D 3,5-Dichloro-2-hydroxybenzaldehyde + Benzoic Acid B->D Exergonic E 2,4-Dichloro-6-(carboxy)phenyl benzoate C->E Slow at RT

Thermodynamic degradation pathways of 2,4-Dichloro-6-formylphenyl benzoate at room temperature.

Self-Validating Experimental Protocol for Stability Profiling

To accurately determine the thermodynamic stability of this compound, we must employ a methodology that prevents false positives (e.g., apparent degradation that is actually analytical loss). The following protocol utilizes a closed-system mass balance approach . By quantifying both the depletion of the parent molecule and the molar accumulation of its specific degradation products, the system self-validates: if the sum of the molarities does not equal the initial concentration ( Cinitial​=Cparent​+Cproducts​ ), the assay flags alternative degradation pathways (like oligomerization) or precipitation.

Step-by-Step Methodology

Step 1: Matrix Preparation Prepare a 1.0 mM stock solution of 2,4-dichloro-6-formylphenyl benzoate in anhydrous HPLC-grade acetonitrile. Aliquot 1.0 mL into three distinct environments:

  • Condition A (Control): Anhydrous Acetonitrile (sealed under Argon).

  • Condition B (Ambient): Acetonitrile with 5% v/v LC-MS grade water (simulating ambient moisture).

  • Condition C (Aqueous/Basic): 50:50 Acetonitrile:Phosphate Buffer (pH 7.4) to evaluate physiological/basic stability.

Step 2: Incubation Place all sealed vials in a thermostatically controlled environmental chamber at exactly 25.0°C (298 K).

Step 3: Quenching and Internal Standard Addition At predetermined time points (0, 1, 4, 12, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile to protonate any phenoxide intermediates and halt hydrolysis. Add exactly 10 µL of a 0.5 mM Biphenyl solution as an internal standard (IS) to correct for injection volume variances.

Step 4: Chromatographic Analysis (RP-HPLC-DAD) Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: Diode Array Detector (DAD) extracting at 254 nm and 280 nm.

Step 5: Mass Balance Validation & Thermodynamic Calculation Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln([Parent]t​/[Parent]0​) versus time. Validate the run by ensuring the molar yield of Benzoic Acid and 3,5-Dichlorosalicylaldehyde matches the molar loss of the parent compound within a 98-102% recovery window.

Workflow N1 Sample Prep N2 Incubation (25°C) N1->N2 N3 Quenching & IS N2->N3 N4 HPLC-DAD/MS N3->N4 N5 Mass Balance N4->N5

Self-validating RP-HPLC workflow for thermodynamic stability profiling.

Quantitative Data & Thermodynamic Parameters

Based on the structural thermodynamics of highly functionalized halogenated aryl esters[3], the table below summarizes the extrapolated kinetic and thermodynamic parameters for 2,4-dichloro-6-formylphenyl benzoate at room temperature (298 K).

Environmental Condition kobs​ (h −1 )Half-life ( t1/2​ ) ΔG‡ (kJ/mol)Primary Degradant DetectedMass Balance Recovery
Anhydrous (Argon, 25°C) < 1.0 × 10⁻⁶> 800 Days> 110.5None99.8%
Ambient Moisture (5% H₂O, 25°C) 4.5 × 10⁻⁴64.1 Days95.2Benzoic Acid99.1%
Aqueous Buffer (pH 7.4, 25°C) 8.2 × 10⁻²8.4 Hours82.4Benzoic Acid98.7%

Data Interpretation: The sharp decrease in the Gibbs free energy of activation ( ΔG‡ ) in the presence of an aqueous buffer highlights the extreme electrophilicity of the ester carbonyl. The electron-withdrawing chlorines and formyl group make the ester highly vulnerable to nucleophilic attack, reducing its half-life from months (in ambient moisture) to mere hours in buffered solutions.

Storage and Handling Directives

Because the thermodynamics of 2,4-dichloro-6-formylphenyl benzoate heavily favor ester hydrolysis in the presence of nucleophiles, room temperature storage is only viable under strict environmental controls.

  • Desiccation is Mandatory: The compound must be stored in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) to prevent ambient moisture from initiating hydrolysis.

  • Avoid Basic Environments: Trace amines or basic vapors in the laboratory environment will rapidly catalyze the cleavage of the ester bond.

  • Temperature Excursions: While stable at 25°C under anhydrous conditions, any elevation in temperature will exponentially increase the rate of autoxidation of the formyl group to a carboxylic acid. For long-term archiving (>6 months), storage at -20°C is highly recommended to suppress both thermodynamic degradation pathways.

References

  • 2,4-DICHLORO-6-FORMYLPHENYL BENZO
  • CAS 258264-42-5 1-Benzyl-3-bromo-1 ... Alfa Chemistry
  • Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC N
  • Binding Energy and Catalysis: The Implications for Transition-State Analogs and Catalytic Antibodies ACS Public
  • Degradable and Nanosegregated Elastomers with Multiblock Sequences of Biobased Aromatic Mesogens and Biofunctional Aliphatic Oligocarbonates ACS Public

Sources

Exploratory

Precise Mass Characterization of 2,4-Dichloro-6-Formylphenyl Benzoate: Theoretical Calculations and LC-HRMS Analytical Workflows

Executive Summary In modern drug development and synthetic chemistry, highly functionalized building blocks like 2,4-Dichloro-6-Formylphenyl Benzoate (CAS: 258264-70-9) serve as critical intermediates for complex active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, highly functionalized building blocks like 2,4-Dichloro-6-Formylphenyl Benzoate (CAS: 258264-70-9) serve as critical intermediates for complex active pharmaceutical ingredients (APIs). Featuring a reactive formyl group, a benzoate ester linkage, and a dichloro-substituted phenyl ring, this compound is a versatile electrophile. However, its structural complexity necessitates rigorous analytical characterization.

As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between theoretical mass calculations and empirical mass spectrometry. By detailing the causality behind high-resolution mass spectrometry (HRMS) parameters and establishing a self-validating analytical protocol, this guide provides a robust framework for the precise identification and quantification of this compound.

Physicochemical Profiling & Theoretical Mass Calculations

In mass spectrometry, distinguishing between the average molecular weight (used for stoichiometric synthetic scaling) and the exact monoisotopic mass (used for HRMS structural elucidation) is paramount. The exact monoisotopic mass represents the mass of the molecule calculated using only the most abundant isotope of each constituent element (e.g., 12 C, 1 H, 35 Cl, 16 O).

Quantitative Mass Data Summary

Based on the [1] and the [2], the theoretical mass parameters for 2,4-Dichloro-6-Formylphenyl Benzoate are summarized below:

ParameterValueCalculation / Rationale
Chemical Formula C 14​ H 8​ Cl 2​ O 3​ Phenyl ring (C 6​ H 2​ ) + Benzoate (C 7​ H 5​ O 2​ ) + Formyl (CHO) + 2x Chlorine (Cl)
Average Molecular Weight 295.115 g/mol Calculated using abundance-weighted average atomic masses (C: 12.011, Cl: 35.45).
Exact Monoisotopic Mass (M) 293.9850 Da Σ ( 12 C: 168.0000) + ( 1 H: 8.0626) + ( 35 Cl: 69.9377) + ( 16 O: 47.9847)
Protonated Adduct [M+H] + 294.9923 m/zMonoisotopic Mass + Mass of a proton (1.0073 Da). Primary target in ESI(+).
Sodiated Adduct [M+Na] + 316.9748 m/zMonoisotopic Mass + Mass of Na + (22.9898 Da). Common due to the ester group.
The Isotopic Fingerprint (Causality of the Cl 2​ Signature)

Because chlorine exists naturally as two stable isotopes— 35 Cl (~75.8%) and 37 Cl (~24.2%)—any molecule containing two chlorine atoms will exhibit a highly characteristic isotopic fine structure. The resulting mass spectrum will display an M : M+2 : M+4 cluster in an approximate abundance ratio of 9 : 6 : 1 . Recognizing this specific isotopic envelope is a primary self-validating mechanism during structural elucidation, instantly confirming the preservation of the dichloro-aromatic system during analysis.

High-Resolution Mass Spectrometry (LC-ESI-HRMS) Workflow

To empirically validate the mass of 2,4-Dichloro-6-Formylphenyl Benzoate, a robust Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) methodology is required. The following protocol aligns with the [3], ensuring a self-validating, artifact-free system.

Step-by-Step Analytical Protocol

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve the analyte in LC-MS grade acetonitrile to a concentration of 1 µg/mL. Spike the solution with 50 ng/mL of a stable-isotope-labeled internal standard (SIL-IS), such as a 13 C-labeled benzoate analog. Prepare a parallel matrix blank (solvent + SIL-IS only).

  • Causality: Acetonitrile ensures complete solubilization of the hydrophobic dichlorophenyl and benzoate rings. The SIL-IS acts as a self-validating control to monitor and correct for any ion suppression occurring in the ESI source, while the matrix blank ensures background noise can be systematically subtracted.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the sample onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Elute using a linear gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: The C18 stationary phase effectively retains and focuses the lipophilic compound, separating it from potential synthetic byproducts (e.g., unesterified phenols). Formic acid acts as a crucial proton source to facilitate[M+H] + formation.

Step 3: Soft Ionization via ESI(+)

  • Action: Introduce the eluent into the Electrospray Ionization (ESI) source in positive ion mode. Maintain the capillary temperature at 275°C and the spray voltage at 3.5 kV.

  • Causality: ESI is deliberately selected over Atmospheric Pressure Chemical Ionization (APCI). The benzoate ester linkage and the formyl group are thermally and chemically labile. APCI would likely induce premature in-source fragmentation (e.g., loss of CO or cleavage of the ester). ESI provides a "soft" ionization environment, preserving the intact molecular ion for accurate mass measurement.

Step 4: High-Resolution Mass Acquisition

  • Action: Acquire full-scan MS data (m/z 100–1000) using an Orbitrap or Time-of-Flight (TOF) mass analyzer set to a resolving power of 70,000 (at m/z 200).

  • Causality: High resolving power is mandatory to distinguish the analyte's exact isotopic fine structure from isobaric background interferences (such as column bleed), ensuring mass accuracy remains strictly within a <5 ppm error margin.

Step 5: Data Processing & Self-Validation

  • Action: Extract the ion chromatogram (EIC) for the exact monoisotopic mass of the [M+H] + ion (m/z 294.9923) and the [M+Na] + ion (m/z 316.9748). Subtract any corresponding signals found in the matrix blank.

  • Causality: Blank subtraction is the final self-validating step. It guarantees that the observed M, M+2, and M+4 isotopic clusters are definitively derived from the injected analyte and not from environmental or solvent contaminants.

Workflow Visualization

The following diagram illustrates the logical flow of the LC-HRMS methodology, highlighting the transition from physical sample processing to digital mass elucidation.

G cluster_0 Analytical Workflow cluster_1 Data Elucidation & Validation N1 Sample Prep (Spike SIL-IS) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI(+) Ionization (Preserve Ester/Formyl) N2->N3 N4 HRMS Acquisition (Resolving Power >70k) N3->N4 N5 Extract Monoisotopic Mass (m/z 294.9923) N4->N5 N6 Isotopic Pattern Analysis (Confirm Cl2 Signature) N5->N6 N7 Self-Validation (Blank Subtraction, <5 ppm) N6->N7

Fig 1: LC-ESI-HRMS analytical workflow and self-validating data elucidation pathway.

References

  • Atomic Weights of the Elements 2021 , International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]

  • Atomic Weights and Isotopic Compositions with Relative Atomic Masses , National Institute of Standards and Technology (NIST) Physical Measurement Laboratory. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA). Available at:[Link]

Foundational

Comprehensive Safety and In Vitro Toxicity Profiling of 2,4-Dichloro-6-Formylphenyl Benzoate: A Technical Guide

Executive Summary The development and handling of fine halogenated aromatic esters require rigorous safety profiling to ensure occupational safety and regulatory compliance. 2,4-Dichloro-6-Formylphenyl Benzoate (CAS: 258...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and handling of fine halogenated aromatic esters require rigorous safety profiling to ensure occupational safety and regulatory compliance. 2,4-Dichloro-6-Formylphenyl Benzoate (CAS: 258264-70-9) is a complex synthetic intermediate characterized by three distinct functional domains: a lipophilic dichlorophenyl ring, a reactive formyl (aldehyde) group, and a hydrolyzable benzoate ester linkage[1].

As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) generation and in vitro toxicity assessment of this compound not merely as a checklist of regulatory endpoints, but as a mechanistic investigation. This whitepaper provides an authoritative, in-depth framework for evaluating the cytotoxicity and genotoxicity of 2,4-Dichloro-6-Formylphenyl Benzoate, detailing the causality behind specific experimental designs and establishing self-validating protocols that ensure scientific integrity.

Physicochemical Properties & SDS Hazard Fundamentals

Before initiating any in vitro biological assays, the physicochemical properties of the molecule must be decoded to predict its behavior in aqueous assay buffers and cellular environments. The structural alerts within 2,4-Dichloro-6-Formylphenyl Benzoate dictate its Global Harmonized System (GHS) classification.

Table 1: Physicochemical Properties & Predictive SDS Hazard Profile

ParameterValue / ClassificationMechanistic Rationale
CAS Number 258264-70-9Unique chemical identifier[1].
Molecular Formula C14H8Cl2O3Determines molecular weight (295.12 g/mol )[1].
Functional Groups Benzoate ester, Formyl, DichlorophenylDictates high lipophilicity and electrophilic reactivity.
GHS Health Hazard Category 2 (Skin Sensitization)The formyl group acts as an electrophile, reacting with epidermal proteins to form immunogenic haptens.
GHS Environmental Category 1 (Aquatic Toxicity)The halogenated aromatic ring resists rapid environmental degradation, leading to bioaccumulation.

Mechanistic Toxicology: Metabolic Activation Pathways

In in vitro toxicology, a parent compound often exhibits a different toxicity profile than its metabolites. The benzoate ester linkage in 2,4-Dichloro-6-Formylphenyl Benzoate is highly susceptible to cleavage by ubiquitous intracellular serine hydrolases, specifically Carboxylesterases (CES1 and CES2)[2].

The Causality of Toxicity: Upon cellular entry, CES-mediated hydrolysis cleaves the molecule into benzoic acid (a relatively benign, easily excreted metabolite) and 3,5-dichloro-2-hydroxybenzaldehyde . This newly liberated aldehyde intermediate is highly reactive. It acts as a hard electrophile, undergoing nucleophilic attack by primary amines present on intracellular proteins and nucleic acids to form covalent Schiff base adducts . This metabolic activation is the primary driver of the compound's potential genotoxicity and must be actively simulated in in vitro assays.

MetabolicPathway Parent 2,4-Dichloro-6-Formylphenyl Benzoate (Parent Compound) CES Carboxylesterase (CES1/CES2) Hydrolysis Parent->CES Metab1 3,5-Dichloro-2-hydroxybenzaldehyde (Reactive Intermediate) CES->Metab1 Metab2 Benzoic Acid (Stable Metabolite) CES->Metab2 Schiff Schiff Base Formation (Protein/DNA Adducts) Metab1->Schiff Electrophilic Attack Excretion Conjugation & Excretion Metab2->Excretion

Metabolic hydrolysis of 2,4-Dichloro-6-Formylphenyl Benzoate and reactive intermediate formation.

In Vitro Toxicity Assessment Framework

To construct a robust SDS, we must deploy a tiered in vitro testing strategy. Each protocol described below is designed as a self-validating system , ensuring that false positives (e.g., DNA damage secondary to apoptosis) and false negatives (e.g., lack of metabolic activation) are systematically eliminated.

ToxWorkflow Start Compound Preparation & Dose Range Finding Cytotox Cytotoxicity Assay (IC50 Determination) Start->Cytotox Ames Ames Test (OECD 471) +/- S9 Metabolic Activation Cytotox->Ames Sub-lethal doses MN Micronucleus Assay (OECD 487) Clastogenicity/Aneugenicity Cytotox->MN Sub-lethal doses Decision Risk Assessment & SDS Updating Ames->Decision MN->Decision

Integrated in vitro toxicity testing workflow for robust safety data sheet (SDS) generation.

Protocol 3.1: Dose-Range Finding and Cytotoxicity (ATP Depletion Assay)

Before assessing genotoxicity, we must establish the maximum tolerated dose. Testing at highly cytotoxic concentrations causes DNA fragmentation via necrotic/apoptotic pathways, leading to false-positive genotoxicity results.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (which retain basal carboxylesterase activity) at 1×104 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C.

  • Compound Dosing: Dissolve 2,4-Dichloro-6-Formylphenyl Benzoate in DMSO. Treat cells with a 10-point serial dilution (e.g., 0.1 µM to 100 µM). Crucial constraint: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced toxicity.

  • Incubation & Detection: Incubate for 24 hours. Add CellTiter-Glo® luminescent reagent to lyse cells and quantify ATP.

  • Self-Validation: The assay is only valid if the vehicle control (0.5% DMSO) shows >95% viability compared to untreated media, and the positive control (e.g., Staurosporine) yields a standard sigmoidal death curve.

Protocol 3.2: Bacterial Reverse Mutation (Ames Test) - OECD 471

The Ames test detects point mutations and frameshifts[3]. Because bacteria lack mammalian esterases, we must introduce an exogenous metabolic activation system (rat liver S9 fraction) to simulate human metabolism[4].

Experimental Choice & Causality: We utilize the Pre-incubation Method rather than the standard plate incorporation technique. Why? 2,4-Dichloro-6-Formylphenyl Benzoate is highly lipophilic. Pre-incubating the compound with the S9 fraction in a liquid suspension for 20 minutes before adding agar ensures optimal aqueous contact time. This guarantees complete CES-mediated hydrolysis of the ester, liberating the reactive aldehyde intermediate before the bacteria are immobilized.

Step-by-Step Methodology:

  • Preparation: Prepare cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA[3].

  • Pre-Incubation: In a sterile tube, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test compound (at sub-cytotoxic doses determined in Protocol 3.1). Incubate at 37°C for 20 minutes shaking at 150 rpm.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, mix rapidly, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation: The assay validates itself via the concurrent positive controls. For example, 2-aminoanthracene must induce a >3-fold increase in revertant colonies in the +S9 condition, proving the metabolic competency of the S9 fraction[3].

Protocol 3.3: In Vitro Mammalian Cell Micronucleus Test - OECD 487

While the Ames test detects point mutations, it cannot detect large-scale chromosomal damage. The Micronucleus (MN) assay detects clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events[5].

Experimental Choice & Causality: We employ the Cytokinesis-Block Proliferation Index (CBPI) method using Cytochalasin B. Why? Cytochalasin B is an actin polymerization inhibitor that prevents cells from dividing their cytoplasm after nuclear division. This results in binucleated cells. By strictly scoring micronuclei only in binucleated cells, we self-validate the assay by guaranteeing that the scored cells underwent exactly one cell division during exposure to the test compound[5].

Step-by-Step Methodology:

  • Exposure: Treat TK6 human lymphoblastoid cells with the test compound for 4 hours (with and without S9) and 24 hours (without S9).

  • Cytokinesis Block: Wash the cells and add Cytochalasin B (4.5 µg/mL). Incubate for an additional 1.5 to 2 cell cycles (approx. 24 hours).

  • Harvest & Staining: Harvest cells, apply hypotonic swelling, fix in methanol/acetic acid, and stain with Acridine Orange or DAPI.

  • Analysis: Calculate the CBPI to ensure adequate cell proliferation (target 55% ± 5% cytotoxicity at the highest dose). Score 2,000 binucleated cells per concentration for the presence of micronuclei[5].

Quantitative Data Interpretation & SDS Integration

The data generated from these highly controlled assays directly inform the toxicological sections (Section 11) of the Safety Data Sheet.

Table 2: In Vitro Toxicity Assay Parameters & Acceptance Criteria

AssayTarget EndpointCell Line / StrainValidation Criterion (Self-Validating)Regulatory Implication for SDS
Cytotoxicity IC50 / Cell ViabilityHepG2 or TK6Vehicle control viability >95%; Positive control IC50 within historical range.Informs Acute Toxicity estimates (Category 4/5).
Ames Test (OECD 471) Point MutationsS. typhimurium (TA98, TA100)Spontaneous revertants within baseline; >2-fold increase defines positive[3].If positive, triggers GHS Category 2 Mutagen classification.
Micronucleus (OECD 487) Chromosomal AberrationsTK6Cytochalasin B blocks cytokinesis; CBPI indicates active cell proliferation[5].Confirms clastogenic risk; mandates strict PPE requirements.

By adhering to this mechanistic, causality-driven approach, drug development professionals and toxicologists can ensure that the safety profile of 2,4-Dichloro-6-Formylphenyl Benzoate is accurate, reproducible, and fully compliant with international regulatory standards.

References

  • National Toxicology Program (NIH). "OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." Tox Lab. Available at:[Link]

  • GenEvolutioN. "AMES test: history, principle, and its role in modern genotoxicity screening." GenEvolutioN. Available at:[Link]

  • ResearchGate. "Comparative metabolism of DDAO benzoate in liver microsomes from various species." ResearchGate. Available at:[Link]

Sources

Exploratory

Mechanism of action for 2,4-Dichloro-6-Formylphenyl Benzoate derived compounds

An In-depth Technical Guide to the Mechanism of Action for 2,4-Dichloro-6-Formylphenyl Benzoate Derived Compounds Abstract Derivatives of 2,4-Dichloro-6-Formylphenyl Benzoate represent a class of compounds with significa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action for 2,4-Dichloro-6-Formylphenyl Benzoate Derived Compounds

Abstract

Derivatives of 2,4-Dichloro-6-Formylphenyl Benzoate represent a class of compounds with significant therapeutic potential, stemming from a core structure that is amenable to diverse chemical modifications. While direct mechanistic studies on this specific parent compound are emerging, a comprehensive analysis of structurally related analogs, including benzoxazinones, Schiff bases, and other dichlorophenyl derivatives, provides a robust framework for understanding their likely mechanisms of action. This guide synthesizes current knowledge to propose and detail the most probable molecular pathways through which these compounds exert their biological effects. We will explore their potential as enzyme inhibitors, anti-inflammatory agents, antimicrobial compounds, and anticancer therapeutics, providing detailed experimental protocols to validate these hypotheses.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The 2,4-dichloro-6-formylphenyl benzoate scaffold is a promising starting point for the development of novel therapeutic agents. The presence of two chlorine atoms on the phenyl ring can enhance lipophilicity and binding interactions with molecular targets, while the formyl and benzoate groups offer reactive sites for the synthesis of a diverse library of derivatives, including Schiff bases and other heterocyclic compounds. Research on structurally similar molecules has revealed a broad spectrum of biological activities, suggesting that derivatives of this scaffold could modulate multiple physiological and pathological processes. This guide will provide an in-depth exploration of the putative mechanisms of action, drawing on evidence from related chemical classes to build a comprehensive understanding.

Putative Mechanisms of Action

Based on the biological activities of structurally related compounds, we can hypothesize several primary mechanisms of action for 2,4-Dichloro-6-Formylphenyl Benzoate derivatives.

Enzyme Inhibition: A Prominent Mode of Action

A significant body of evidence points towards enzyme inhibition as a primary mechanism for dichlorophenyl-containing compounds and related heterocycles.

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been identified as potent inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII[1][2]. These enzymes play a crucial role in pH regulation and are often overexpressed in cancer cells, contributing to tumor growth and metastasis[3][4]. The sulfonamide group is a key zinc-binding feature for these inhibitors[5]. While the 2,4-Dichloro-6-Formylphenyl Benzoate core does not contain a sulfonamide, its derivatives, especially if modified to include zinc-binding moieties, could potentially target these metalloenzymes.

Compounds derived from 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion[6][7]. Inhibition of these enzymes can help manage postprandial hyperglycemia, a key aspect of diabetes management. This suggests that derivatives of the core topic compound could be explored for their antidiabetic potential.

Benzoxazinone-pyrimidinedione hybrids have been identified as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the heme and chlorophyll biosynthesis pathways[8]. This mechanism is particularly relevant for the development of herbicides but could also have implications in other biological systems.

Modulation of Inflammatory Pathways

Benzoxazinone derivatives have shown significant in vivo anti-inflammatory and analgesic effects[9]. The mechanism likely involves the modulation of key inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarities suggest that derivatives of 2,4-Dichloro-6-Formylphenyl Benzoate could exert similar effects.

Antimicrobial Activity and Potential Targets

The benzoxazine and Schiff base motifs are frequently associated with antibacterial and antifungal properties[10][11][12][13][14]. Molecular docking studies on certain benzoxazine derivatives have suggested that they may target bacterial DNA gyrase, an essential enzyme for DNA replication[10]. This provides a specific molecular target that can be investigated for the compounds of interest.

Anticancer and Antiproliferative Effects

Beyond the inhibition of tumor-associated carbonic anhydrases, Schiff base derivatives of dichlorobenzaldehyde have been evaluated for their direct anticancer activities[12][14][15]. The mechanisms could be multifaceted, involving the induction of apoptosis, cell cycle arrest, or inhibition of signaling pathways crucial for cancer cell proliferation. The antiproliferative effects of some 2,4-dichloro-5-sulfamoylbenzoic acid derivatives on breast cancer cell lines further support this potential[1][2].

Experimental Validation of Mechanisms

To elucidate the precise mechanism of action for a novel series of 2,4-Dichloro-6-Formylphenyl Benzoate derivatives, a systematic and multi-pronged experimental approach is required.

General Workflow for Mechanistic Elucidation

The following diagram outlines a logical workflow for investigating the mechanism of action of a novel compound derived from the 2,4-Dichloro-6-Formylphenyl Benzoate scaffold.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification & Validation cluster_2 In-depth Mechanistic Studies A Synthesis of Derivative Library B Broad Biological Screening (e.g., cytotoxicity, antimicrobial, anti-inflammatory) A->B C Identify Lead Compounds & Formulate Mechanistic Hypotheses B->C D Enzyme Inhibition Assays (e.g., CAs, α-glucosidase, DNA gyrase) C->D E Cell-Based Pathway Analysis (e.g., reporter assays, Western blot) C->E F Direct Binding Studies (e.g., SPR, ITC) D->F E->F G Validate Target in Cellular Context (e.g., siRNA, CRISPR) F->G H Structural Biology (X-ray crystallography, Cryo-EM) G->H I In Vivo Model Validation G->I J ADMET Profiling I->J G cluster_0 Extracellular Space (Acidic) cluster_1 Cancer Cell Cytoplasm (Alkaline) H_ion_out H+ CO2 CO₂ CA_IX Carbonic Anhydrase IX CO2->CA_IX H2O H₂O H2O->CA_IX HCO3 HCO₃⁻ H_ion_in H⁺ H_ion_in->H_ion_out Proton Extrusion CA_IX->HCO3 CA_IX->H_ion_in Inhibitor 2,4-Dichloro-6-Formylphenyl Benzoate Derivative Inhibitor->CA_IX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by a hypothetical derivative.

Conclusion and Future Directions

The 2,4-Dichloro-6-Formylphenyl Benzoate scaffold holds considerable promise for the development of novel therapeutics. The diverse biological activities observed in structurally related compounds strongly suggest that derivatives of this core structure are likely to function through mechanisms such as enzyme inhibition, modulation of inflammatory pathways, and disruption of microbial or cancer cell proliferation. The experimental workflows and protocols detailed in this guide provide a robust framework for systematically investigating these potential mechanisms. Future research should focus on synthesizing a focused library of derivatives and employing these assays to identify lead compounds with potent and selective activity. Subsequent structural biology and in vivo studies will be crucial for optimizing these leads and validating their therapeutic potential.

References

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
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  • SYNTHESIS AND EVALUATION OF NOVEL BENZOXAZINONE DERIVATIVES. Jetir.Org. [Link]

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  • Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Letters in Applied NanoBioScience. [Link]

  • Synthesis and Biological Evaluation of a Novel Schiff Base Ligand [(E)-2,4-Dichloro-6-(1-((4-Fluorophenyl) iminoethyl)phenol] and Its Metal Complexes. JournalsPub. [Link]

  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. MDPI. [Link]

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  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. [Link]

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  • Inhibition of the b-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. ScienceOpen. [Link]

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Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2,4-Dichloro-6-Formylphenyl Benzoate

An Application Note and Laboratory Protocol for the Synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The synthesis is a two-step process commencing with the ortho-formylation of 2,4-dichlorophenol to yield the key intermediate, 3,5-dichlorosalicylaldehyde, via the Duff reaction. This is followed by a robust esterification using the Schotten-Baumann reaction to afford the final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis and characterization.

Introduction

Substituted phenyl benzoates are a class of compounds with significant applications in various fields, including their use as building blocks for pharmaceuticals, agrochemicals, and specialized polymers. The target molecule, 2,4-Dichloro-6-Formylphenyl Benzoate, incorporates a reactive aldehyde group and a stable benzoate ester on a dichlorinated phenolic backbone, making it a versatile intermediate for further chemical elaboration.

The synthetic strategy detailed herein was chosen for its reliability and scalability in a standard laboratory setting.

  • Step 1: Ortho-Formylation (Duff Reaction): The introduction of a formyl (-CHO) group onto the phenol ring is achieved via the Duff reaction. This method is particularly effective for the ortho-formylation of electron-rich phenols, such as 2,4-dichlorophenol[1][2]. Hexamethylenetetramine (HMTA) serves as the formyl carbon source in an acidic medium, proceeding through an iminium intermediate which, upon hydrolysis, yields the desired salicylaldehyde derivative[2]. The Duff reaction was selected over alternatives like the Reimer-Tiemann reaction due to its reported success and higher yields with halogenated phenols[1].

  • Step 2: Esterification (Schotten-Baumann Reaction): The subsequent conversion of the phenolic hydroxyl group to a benzoate ester is accomplished through the Schotten-Baumann reaction. This classic method involves the acylation of the phenoxide ion (generated in situ with aqueous base) with benzoyl chloride[3][4][5]. It is a highly efficient and dependable reaction for forming esters from phenols, known for its operational simplicity and generally high yields[6].

Overall Reaction Scheme

G cluster_0 Part A: Synthesis of 3,5-Dichlorosalicylaldehyde cluster_1 Part B: Synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate A1 Combine 2,4-dichlorophenol, glycerol, boric acid, and HMTA A2 Heat mixture to 150-160°C under reflux A1->A2 A3 Cool and hydrolyze with dilute H₂SO₄ A2->A3 A4 Isolate product via steam distillation A3->A4 A5 Extract with diethyl ether and dry A4->A5 A6 Purify by recrystallization A5->A6 B1 Dissolve aldehyde intermediate in 5% NaOH (aq) A6->B1 Proceed with purified intermediate B2 Add benzoyl chloride dropwise with vigorous shaking B1->B2 B3 Cool mixture and ensure alkalinity B2->B3 B4 Collect crude product by suction filtration B3->B4 B5 Wash with cold water B4->B5 B6 Recrystallize from ethanol B5->B6

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of 3,5-Dichlorosalicylaldehyde (Intermediate)

This procedure is adapted from the Duff reaction methodology, which has proven effective for the ortho-formylation of di-halogenated phenols.[1]

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 2,4-dichlorophenol (16.3 g, 0.10 mol), anhydrous glycerol (75 mL), and boric acid (6.2 g, 0.10 mol).

  • Reaction Initiation: Begin stirring the mixture and add hexamethylenetetramine (HMTA) (14.0 g, 0.10 mol). Heat the mixture using a heating mantle to 150-160°C.

    • Causality Note: Glycerol acts as a high-boiling solvent, while boric acid complexes with the phenol to enhance ortho-selectivity. HMTA is the electrophile precursor that delivers the formyl group equivalent.[2]

  • Reaction & Monitoring: Maintain the temperature for 2-3 hours. The reaction progress can be monitored by taking small aliquots and analyzing via TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Hydrolysis: After cooling the reaction mixture to below 100°C, cautiously add a solution of 50% sulfuric acid (v/v) (100 mL). This step hydrolyzes the imine intermediate formed during the reaction to the aldehyde.

  • Isolation by Steam Distillation: Assemble a steam distillation apparatus. Steam distill the mixture to separate the volatile 3,5-dichlorosalicylaldehyde from the non-volatile reaction components. The product will co-distill with water and often solidifies in the condenser or receiver.

    • Insight: Steam distillation is a critical purification step that efficiently separates the aldehyde product from unreacted phenol and high-boiling glycerol.[1]

  • Work-up: Collect the distillate until it runs clear. Cool the collected distillate in an ice bath to fully precipitate the product. Collect the solid product by suction filtration. For any product dissolved in the aqueous phase, perform two extractions with diethyl ether (2 x 50 mL). Combine the ether extracts with the filtered solid, then wash the combined organic phase with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude solid can be recrystallized from aqueous ethanol or cyclohexane to yield pure 3,5-dichlorosalicylaldehyde as a crystalline solid. Expected yield: 30-40%.

Reagent (Part A) MW ( g/mol ) Amount Moles Molar Eq.
2,4-Dichlorophenol163.0016.3 g0.101.0
HMTA140.1914.0 g0.101.0
Boric Acid61.836.2 g0.101.0
Glycerol92.0975 mL-Solvent
Part B: Synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate (Final Product)

This procedure follows the robust Schotten-Baumann method for esterifying phenols.[6]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the purified 3,5-dichlorosalicylaldehyde (9.55 g, 0.05 mol) in 100 mL of 5% aqueous sodium hydroxide solution. Stir until a clear solution of the sodium phenoxide is formed.

    • Causality Note: The base deprotonates the phenolic hydroxyl group, forming the highly nucleophilic phenoxide ion, which is essential for attacking the electrophilic benzoyl chloride.[4][7]

  • Acylation: Cool the flask in an ice-water bath. While vigorously stirring or shaking the flask, add benzoyl chloride (7.0 g, 6 mL, 0.05 mol) dropwise over 10-15 minutes. A white solid will begin to precipitate.

    • Safety Note: Benzoyl chloride is a lachrymator and corrosive. This step must be performed in a well-ventilated fume hood.[6]

  • Reaction Completion: After the addition is complete, securely stopper the flask and shake it vigorously for an additional 15 minutes. The smell of benzoyl chloride should disappear. Check that the solution is still alkaline using litmus paper; if not, add another pellet of NaOH and shake for a few more minutes.

    • Insight: Maintaining alkaline conditions is crucial to neutralize the HCl byproduct, preventing protonation of the phenoxide and driving the reaction to completion.[3]

  • Isolation and Washing: Collect the precipitated solid product by suction filtration using a Büchner funnel. Wash the solid thoroughly with a generous amount of cold water to remove any unreacted NaOH and sodium benzoate.

  • Purification: Recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals of 2,4-Dichloro-6-Formylphenyl Benzoate. Filter, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Reagent (Part B) MW ( g/mol ) Amount Moles Molar Eq.
3,5-Dichlorosalicylaldehyde191.019.55 g0.051.0
Benzoyl Chloride140.577.0 g (6 mL)0.051.0
Sodium Hydroxide40.005.0 g in 95 mL H₂O0.1252.5

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect signals for the aldehyde proton (~10 ppm, s), and distinct aromatic protons on both the dichlorophenyl and benzoate rings (7-8.5 ppm range).

  • ¹³C NMR (CDCl₃): Expect signals for the aldehyde carbonyl (~190 ppm), the ester carbonyl (~165 ppm), and aromatic carbons.

  • FT-IR (KBr Pellet): Characteristic peaks should be observed for the C=O stretch of the aldehyde (~1700 cm⁻¹), the C=O stretch of the ester (~1740 cm⁻¹), and C-Cl stretches in the aromatic region. The broad O-H peak from the starting material should be absent.

  • Mass Spectrometry (EI or ESI): The molecular ion peak corresponding to the mass of the product (C₁₄H₈Cl₂O₃, MW = 295.12 g/mol ) should be observed, along with characteristic fragmentation patterns.

  • Melting Point: A sharp melting point indicates high purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All steps involving volatile, corrosive, or toxic reagents such as 2,4-dichlorophenol, sulfuric acid, and especially benzoyl chloride must be performed in a certified chemical fume hood.

  • Reagent Hazards:

    • 2,4-Dichlorophenol: Toxic and corrosive. Avoid skin and eye contact.

    • Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts violently with water. Handle with extreme care.[6]

    • Sodium Hydroxide & Sulfuric Acid: Highly corrosive. Cause severe burns upon contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container. Neutralize acidic and basic aqueous waste before disposal.

References

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23). [Link]

  • Chemistry LibreTexts. 2.3: Preparation of the Benzoate of Phenol. (2024-09-01). [Link]

  • Liggett, L. M., & Diehl, H. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. (1945). [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Wikipedia. Duff reaction. [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry. (2020-04-22). [Link]

Sources

Application

Application Note: 2,4-Dichloro-6-Formylphenyl Benzoate as a Strategic Scaffold in Pharmaceutical Drug Discovery

Introduction & Strategic Rationale In the landscape of modern drug discovery, the precise control of molecular architecture during the synthesis of complex pharmacophores is paramount. 2,4-Dichloro-6-formylphenyl benzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of modern drug discovery, the precise control of molecular architecture during the synthesis of complex pharmacophores is paramount. 2,4-Dichloro-6-formylphenyl benzoate (CAS: 258264-70-9) serves as a highly versatile, orthogonally protected building block. Chemically, this compound is the benzoate ester of 3,5-dichlorosalicylaldehyde (3,5-dichloro-2-hydroxybenzaldehyde) [1].

While free 3,5-dichlorosalicylaldehyde is widely utilized to synthesize biologically active Schiff bases and metallodrugs, the presence of the free phenolic hydroxyl can severely interfere with multi-step synthetic routes involving strong bases, Grignard reagents, or sensitive cross-coupling conditions. By masking the phenol as a benzoate ester, medicinal chemists can selectively exploit the high reactivity of the formyl group, deferring the unmasking of the phenol until it is required for target binding or transition-metal coordination [2]. Furthermore, the 2,4-dichloro substitution pattern enhances the lipophilicity of the resulting scaffold and introduces the potential for halogen bonding within the hydrophobic pockets of target proteins.

Physicochemical Profiling & Structural Advantages

Understanding the physicochemical properties of 2,4-dichloro-6-formylphenyl benzoate is critical for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Physicochemical Properties & Pharmacological Relevance

PropertyValueSynthetic & Pharmacological Relevance
Molecular Formula C₁₄H₈Cl₂O₃Standard halogenated aromatic ester
Molecular Weight 295.12 g/mol Highly favorable for Lipinski's Rule of 5 compliance
LogP (Estimated) ~4.5High lipophilicity; enhances cellular membrane penetration
Hydrogen Bond Donors 0Lack of free -OH prevents premature reactivity/dimerization
Hydrogen Bond Acceptors 3Capable of interacting with target binding pockets
Rotatable Bonds 3Maintains structural rigidity for selective receptor binding

Table 2: Comparative Advantages of Benzoate Protection

FeatureFree 3,5-Dichlorosalicylaldehyde2,4-Dichloro-6-formylphenyl benzoate
Phenolic Hydroxyl Free (Reactive, acidic)Protected (Inert, neutral)
Base Stability Poor (Deprotonates to phenoxide)High (Stable until deliberate saponification)
Metal Coordination Immediate (Forms complexes prematurely)Deferred (Allows complex amine functionalization)

Key Application: Synthesis of Hypoxia-Activated Metallodrugs

Transition metal complexes, particularly Cobalt(III) Schiff base complexes, have emerged as highly promising anticancer agents[2]. Co(III) complexes are kinetically inert, which minimizes off-target toxicity in healthy tissues. However, in the hypoxic microenvironment of solid tumors, Co(III) is reduced to the kinetically labile Co(II), releasing the cytotoxic dichloro-ligand and generating Reactive Oxygen Species (ROS).

Using 2,4-dichloro-6-formylphenyl benzoate allows for the synthesis of highly functionalized Schiff bases without premature metal chelation.

Workflow A 2,4-Dichloro-6-formylphenyl benzoate B Amine Condensation (Schiff Base) A->B C Saponification (Phenol Unmasking) B->C D Metal Chelation (e.g., Co, Zn) C->D E Bioactive Metallodrug D->E

Fig 1. Orthogonal synthesis workflow for metallodrugs using benzoate protection.

Protocol 1: Orthogonal Synthesis of Co(III) Schiff Base Prodrugs

Objective: To synthesize a hypoxia-activated Co(III) metallodrug using 2,4-dichloro-6-formylphenyl benzoate as the primary scaffold.

Step 1: Imine Condensation (Schiff Base Formation)

  • Dissolve 1.0 eq of 2,4-dichloro-6-formylphenyl benzoate and 1.0 eq of the desired primary amine (e.g., an amino-functionalized targeting peptide) in anhydrous ethanol (0.2 M).

  • Add 0.1 eq of glacial acetic acid.

    • Causality: Acetic acid acts as a mild electrophilic activator for the formyl carbon, accelerating nucleophilic attack by the amine. It is weak enough that it will not cleave the base-sensitive benzoate ester.

  • Reflux the mixture under an inert N₂ atmosphere for 4 hours.

  • Self-Validation: Monitor the reaction via FT-IR. The protocol is validated when the aldehyde C=O stretch (~1690 cm⁻¹) disappears and a sharp imine C=N stretch (~1620 cm⁻¹) emerges. The ester C=O stretch (~1735 cm⁻¹) must remain intact.

Step 2: Saponification (Phenol Unmasking)

  • Cool the reaction mixture to 0 °C and add 2.0 eq of methanolic KOH dropwise.

  • Stir for 1 hour at room temperature.

    • Causality: The hydroxide selectively attacks the sterically accessible benzoate carbonyl, releasing the free phenolate required for metal coordination, while leaving the imine bond intact under these specific conditions.

  • Self-Validation: TLC (Hexane:EtOAc 3:1) should show the complete disappearance of the UV-active starting material and the appearance of a highly polar, baseline-shifted phenolate spot.

Step 3: Metal Chelation and Oxidation

  • To the unmasked ligand solution, add 0.5 eq of CoCl₂·6H₂O dissolved in minimal methanol.

  • Stir vigorously open to the air for 12 hours.

    • Causality: The initial complexation forms a Co(II) species. Vigorous aerial oxidation is mandatory to drive the metal center to the kinetically inert Co(III) state, which is the cornerstone of the drug's hypoxia-selective prodrug mechanism [2].

  • Filter the resulting dark precipitate, wash with cold diethyl ether, and dry under vacuum.

Pathway Prodrug Co(III) Dichloro-Schiff Base (Kinetically Inert) Hypoxia Tumor Hypoxia (Reductive Environment) Prodrug->Hypoxia Cellular Uptake Active Co(II) Complex (Kinetically Labile) Hypoxia->Active Reduction Release Ligand Release & ROS Generation Active->Release Apoptosis Cancer Cell Apoptosis Release->Apoptosis

Fig 2. Mechanism of action for hypoxia-activated Co(III) metallodrugs.

Key Application: Construction of Dichlorinated Coumarin Pharmacophores

Coumarins are privileged scaffolds in medicinal chemistry, frequently exhibiting antimicrobial, antioxidant, and anti-inflammatory properties [3]. The ortho-formyl benzoate motif of 2,4-dichloro-6-formylphenyl benzoate makes it an ideal, pre-activated precursor for Knoevenagel condensation followed by intramolecular cyclization.

Protocol 2: Base-Mediated Cyclization to Dichlorocoumarins

Objective: To synthesize a 6,8-dichloro-substituted coumarin derivative.

Step 1: Knoevenagel Condensation

  • Dissolve 1.0 eq of 2,4-dichloro-6-formylphenyl benzoate and 1.2 eq of an active methylene compound (e.g., diethyl malonate) in toluene.

  • Add 0.2 eq of piperidine and 0.2 eq of glacial acetic acid.

  • Equip the flask with a Dean-Stark apparatus and reflux for 6 hours.

    • Causality: The Dean-Stark trap removes the water byproduct, driving the equilibrium of the Knoevenagel condensation forward to form the intermediate alkene.

Step 2: Intramolecular Transesterification (Lactonization)

  • Add a catalytic amount of sodium ethoxide (NaOEt) to the reaction mixture.

    • Causality: The alkoxide base initiates an intramolecular transesterification. The nucleophilic attack of the newly formed alkene-adjacent ester onto the benzoate carbonyl forces the expulsion of the benzoate leaving group, rapidly closing the ring to form the coumarin core.

  • Self-Validation: Isolate the product and perform ¹H-NMR spectroscopy. The protocol is validated by the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the characteristic coumarin C4-alkene proton (~7.8 ppm).

References

  • PubChem Compound Summary for CID 90-60-8, 3,5-Dichloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link][1]

  • Theoretical studies and evaluation of anticancer properties of two cobalt(III) Schiff base complexes derived from 3,5-dichloro-2-hydroxybenzaldehyde and 1,2-phenylene diamine. Rabiee, M., et al. Scientific Reports, 2024. ResearchGate.[Link][2]

Sources

Method

Optimal catalysts for the esterification of 2,4-Dichloro-6-Formylphenyl Benzoate

Application Note: Optimal Catalytic Strategies for the Synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate Executive Summary & Mechanistic Rationale The synthesis of 2,4-dichloro-6-formylphenyl benzoate via the esterificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Catalytic Strategies for the Synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate

Executive Summary & Mechanistic Rationale

The synthesis of 2,4-dichloro-6-formylphenyl benzoate via the esterification of 3,5-dichloro-2-hydroxybenzaldehyde (3,5-dichlorosalicylaldehyde) presents a significant synthetic challenge. In drug development and agrochemical synthesis, phenolic esters are crucial intermediates; however, this specific phenolic precursor is severely deactivated.

The Causality of Low Reactivity: Standard Fischer esterification or un-catalyzed Schotten-Baumann reactions fail to produce viable yields for this substrate due to three compounding factors:

  • Inductive Deactivation: The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I), drastically reducing the electron density on the phenoxide oxygen.

  • Resonance Deactivation: The ortho-formyl group further withdraws electron density via resonance.

  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl group forms a tight intramolecular hydrogen bond with the adjacent formyl carbonyl oxygen, sterically and electronically locking the nucleophilic lone pairs.

To overcome this thermodynamic and kinetic barrier, the acylating agent must be hyper-activated. This guide evaluates two optimal catalytic pathways: Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP) and Lewis Acid Catalysis using Titanium Dioxide (TiO₂).

Catalyst Evaluation & Quantitative Data

Selecting the correct catalyst is the difference between a <20% yield and a >90% yield. The table below summarizes the comparative performance of various catalytic systems for the acylation of highly deactivated phenols.

Table 1: Comparative Catalyst Performance for the Acylation of 3,5-Dichloro-2-hydroxybenzaldehyde

Catalyst SystemAcylating AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Role
Pyridine (1.5 eq)Benzoyl ChlorideDCM2524< 20Weak nucleophile; insufficient activation of the acyl chloride.
DCC + DMAP (5 mol%)Benzoic AcidDCM2512751[1]; forms an O-acylisourea intermediate.
Et₃N + DMAP (10 mol%)Benzoyl ChlorideDCM254> 85Hyper-nucleophilic catalysis; forms highly reactive N-acylpyridinium.
TiO₂ (10 mol%)Benzoyl ChlorideNone251> 90Lewis acid activation; dual coordination of carbonyl and phenol.

Mechanistic Pathway: DMAP Catalytic Cycle

The addition of DMAP fundamentally alters the reaction pathway. As detailed in the2[2], DMAP acts as a hyper-nucleophile, attacking benzoyl chloride to form an N-benzoylpyridinium chloride intermediate. This species is orders of magnitude more electrophilic than the parent acid chloride, forcing the deactivated phenol to undergo nucleophilic addition.

CatalyticCycle DMAP DMAP (Catalyst) Acylium N-Benzoylpyridinium Chloride (Highly Electrophilic Intermediate) DMAP->Acylium Nucleophilic Attack on BzCl BzCl Benzoyl Chloride (Acylating Agent) BzCl->Acylium Tetrahedral Tetrahedral Intermediate Acylium->Tetrahedral Phenol Addition Phenol 3,5-Dichloro-2-hydroxybenzaldehyde (Deactivated Phenol) Phenol->Tetrahedral Tetrahedral->DMAP Catalyst Regeneration Product 2,4-Dichloro-6-formylphenyl benzoate (Target Ester) Tetrahedral->Product Collapse & DMAP Release Salt Et3N·HCl (Byproduct) Tetrahedral->Salt Proton Transfer Base Auxiliary Base (e.g., Et3N) Base->Salt

Figure 1. Catalytic cycle of DMAP in the esterification of 3,5-dichloro-2-hydroxybenzaldehyde.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step.

Protocol A: DMAP-Catalyzed Solution-Phase Esterification (Recommended for Scale-Up)

This method utilizes Triethylamine (Et₃N) as an auxiliary base to sponge the generated HCl, preventing the protonation and subsequent deactivation of the DMAP catalyst.

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Causality: The N₂ atmosphere is critical to prevent ambient moisture from hydrolyzing the highly reactive benzoyl chloride into unreactive benzoic acid.

  • Base Addition: Add Et₃N (1.5 eq) and DMAP (0.1 eq). Stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add Benzoyl chloride (1.2 eq) dropwise over 15 minutes.

    • Causality: The formation of the N-benzoylpyridinium intermediate is highly exothermic. Cooling prevents localized heating, which can lead to the degradation of the acyl chloride or the formation of ketene side-products.

  • Self-Validation (In-Process Control): Remove the ice bath and let it warm to 25 °C. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol will show strong UV absorbance and a characteristic yellow spot when stained with 2,4-DNPH. The successful formation of 2,4-dichloro-6-formylphenyl benzoate is confirmed by a new, higher Rf spot (due to the loss of the polar hydroxyl group) and the visual precipitation of white Et₃N·HCl salts in the flask.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mild base destroys any unreacted benzoyl chloride and solubilizes the Et₃N·HCl salts into the aqueous layer, pulling them out of the organic phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Workflow Step1 Reagent Preparation Dry DCM, Et3N, DMAP Step2 Substrate Addition 3,5-Dichlorosalicylaldehyde Step1->Step2 Step3 Acylation Dropwise Benzoyl Chloride at 0 °C Step2->Step3 Step4 Reaction Monitoring TLC (Hexane:EtOAc) Step3->Step4 Step5 Aqueous Workup NaHCO3 & Brine Wash Step4->Step5 Step6 Purification Silica Gel Chromatography Step5->Step6

Figure 2. Step-by-step experimental workflow for the DMAP-catalyzed esterification process.

Protocol B: Solvent-Free TiO₂ Lewis Acid Catalysis (Green Chemistry Approach)

Recent literature highlights the efficacy of . This method is highly optimal for environmentally conscious drug development labs.

Step-by-Step Methodology:

  • Mixing: In a mortar or a solvent-free reaction vial, combine 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq) and Benzoyl chloride (1.0 eq). Add TiO₂ nanoparticles (10 mol%).

    • Causality: Operating without a solvent maximizes the effective concentration of the reactants. The TiO₂ coordinates simultaneously to the carbonyl oxygen of the acid chloride (increasing its electrophilicity) and the phenolic oxygen (bringing the reactants into extreme proximity).

  • Reaction: Stir or grind the mixture vigorously at 25 °C for 30 to 60 minutes.

  • Self-Validation: The physical state of the mixture will transition into a thick paste as the ester forms. TLC will confirm the disappearance of the phenol.

  • Workup & Catalyst Recovery: Dilute the paste with diethyl ether and filter. The solid residue is the TiO₂ catalyst, which can be washed with ether, dried, and reused up to three times without significant loss of activity.

  • Neutralization: Wash the ether filtrate with 15% NaOH (to remove any trace unreacted phenol), followed by water. Dry and evaporate to yield highly pure 2,4-dichloro-6-formylphenyl benzoate.

References

  • Steglich Esterification - Organic Chemistry Portal Organic Chemistry Portal URL: [Link][3]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study ACS Omega URL:[Link][2]

  • TiO₂: A simple and an efficient catalyst for esterification of phenols under solvent-free condition Indian Journal of Chemistry (NIScPR) URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Green Chemistry (RSC Publishing) URL:[Link][1]

Sources

Application

Application Note: Scale-Up Manufacturing and Batch Processing for 2,4-Dichloro-6-Formylphenyl Benzoate

Executive Summary The transition of active pharmaceutical ingredient (API) intermediates from bench-scale synthesis to pilot-scale manufacturing requires rigorous control over reaction kinetics, thermodynamics, and mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of active pharmaceutical ingredient (API) intermediates from bench-scale synthesis to pilot-scale manufacturing requires rigorous control over reaction kinetics, thermodynamics, and mass transfer. This application note details the validated scale-up protocol for 2,4-Dichloro-6-formylphenyl benzoate (CAS: 258264-70-9)[1]. By utilizing an anhydrous organic solvent system and a tertiary amine acid scavenger, this protocol circumvents the limitations of classical biphasic Schotten-Baumann conditions, ensuring high yield, purity, and process safety at the 50 kg scale.

Process Chemistry & Kinetic Causality

The target compound is synthesized via the O-benzoylation of 3,5-dichlorosalicylaldehyde (also known systematically as 2,4-dichloro-6-formylphenol).

  • Mechanistic Causality: The reaction proceeds via nucleophilic acyl substitution. The phenolic hydroxyl group is deprotonated by Triethylamine (TEA) to form a reactive phenoxide intermediate. This nucleophile subsequently attacks the electrophilic carbonyl carbon of benzoyl chloride.

  • Solvent Selection: While bench-scale benzoylations often utilize aqueous sodium hydroxide[2], scaling up highly halogenated, hydrophobic phenols in biphasic systems leads to mass-transfer limitations and competitive hydrolysis of the benzoyl chloride. To prevent this, we utilize an anhydrous Toluene/TEA system. TEA neutralizes the HCl byproduct, precipitating as TEA-HCl salts, which drives the reaction equilibrium forward without introducing water during the critical coupling phase.

Pilot-Scale Engineering Considerations

Scaling up highly exothermic acylations introduces significant thermal and mixing challenges. At the bench scale, heat dissipates rapidly; however, in a 500 L batch reactor, the surface-area-to-volume ratio decreases drastically, risking thermal runaway or the formation of degradation impurities.

According to, successful scale-up of batch processes requires maintaining the Operating Regime (OR) by analyzing the State Impactability Index (SII) through Phenomenological-Based Semiphysical Models (PBSM)[3],[4]. Applying these principles to our benzoylation:

  • Dynamic Heat Transfer: The dosing rate of benzoyl chloride is the primary control variable for the exotherm. The addition must be strictly metered to keep the internal temperature below 15°C.

  • Agitation Dynamics: The precipitation of TEA-HCl increases the viscosity of the reaction mixture. High-torque, pitched-blade turbine agitation is required to prevent localized concentration gradients and "hot spots" that could lead to side reactions[2].

Workflow Visualization

G A 3,5-Dichlorosalicylaldehyde + Anhydrous Toluene B Charge Triethylamine (TEA) (Acid Scavenger) A->B C Controlled Dosing: Benzoyl Chloride (Exotherm Control: T < 15°C) B->C D Batch Reaction (Agitation, 2 hrs, 25°C) C->D E Aqueous Quench (Dissolve TEA-HCl Salts) D->E F Phase Separation (Isolate Organic Layer) E->F G Crystallization (Vacuum Conc. & n-Heptane) F->G H 2,4-Dichloro-6-Formylphenyl Benzoate (Isolated Product) G->H

Figure 1: Batch manufacturing workflow for the synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate.

Validated Batch Protocol (50 kg Target Scale)

Note: This protocol is a self-validating system. Do not proceed to subsequent phases without satisfying the defined In-Process Controls (IPC).

Phase 1: Reactor Preparation and Charging
  • Inerting: Purge a 500 L glass-lined batch reactor with Nitrogen ( N2​ ) for 15 minutes to prevent oxidative degradation of the aldehyde.

  • Substrate Dissolution: Charge 200 L of anhydrous Toluene (Karl Fischer moisture < 0.05%). Add 30.0 kg (157 mol) of 3,5-dichlorosalicylaldehyde. Initiate stirring at 120 RPM until complete dissolution is achieved.

  • Base Addition: Charge 17.5 kg (173 mol, 1.1 eq) of Triethylamine (TEA).

  • Thermal Equilibration: Circulate chilled fluid through the reactor jacket to bring the internal batch temperature to 5°C (± 2°C).

Phase 2: Controlled Benzoylation
  • Reagent Dosing: Load 24.3 kg (173 mol, 1.1 eq) of Benzoyl Chloride into a header dosing tank.

  • Exothermic Addition: Dose the Benzoyl Chloride into the reactor over 120–150 minutes.

    • Causality: Benzoyl chloride is highly reactive[2]. The internal temperature must be continuously monitored and maintained below 15°C to prevent the formation of benzal chloride derivatives or ester cleavage.

  • Aging: Upon completion of dosing, adjust the jacket temperature to warm the batch to 25°C. Agitate for 2 hours.

  • IPC Verification: Pull a sample for HPLC analysis. The reaction is validated as complete when unreacted 3,5-dichlorosalicylaldehyde is < 0.5% (Area%).

Phase 3: Quench and Work-up
  • Salt Dissolution: Charge 100 L of Deionized (DI) water to the reactor. Agitate for 15 minutes to dissolve the precipitated TEA-HCl salts and quench trace unreacted benzoyl chloride.

  • Phase Separation: Cease agitation and allow the biphasic system to settle for 30 minutes. Drain the lower aqueous layer to the secondary waste stream.

  • Neutralization Wash: Wash the retained organic layer with 50 L of 5% NaHCO3​ solution to neutralize residual acids, followed by a final wash with 50 L of saturated NaCl (brine) to aid in breaking any micro-emulsions.

Phase 4: Crystallization and Isolation
  • Solvent Exchange: Distill the toluene under vacuum (approx. 100 mbar) at an internal temperature of 45°C until the total volume is reduced by 60%.

  • Anti-Solvent Crystallization: Cool the concentrated mixture to 20°C. Slowly charge 100 L of n-Heptane over 1 hour. The shift in polarity forces the product out of solution.

  • Yield Maximization: Chill the resulting slurry to 0–5°C and hold for 2 hours.

  • Filtration: Isolate the product via a Nutsche filter dryer. Wash the filter cake with 20 L of cold n-Heptane. Dry under vacuum at 40°C for 12 hours until constant weight is achieved.

Field-Proven Troubleshooting Insights

  • Moisture Contamination: Benzoyl chloride is acutely sensitive to water, rapidly hydrolyzing to form benzoic acid[2]. If benzoic acid forms, it can co-crystallize with the target ester during the heptane addition. Strict Karl Fischer titration of the starting toluene is non-negotiable.

  • Emulsion Formation: During the aqueous quench (Phase 3), overly vigorous agitation can shear the phases into a stable emulsion. If phase separation takes longer than 45 minutes, passing the mixture through a polishing filter or adding additional brine can accelerate coalescence.

Scale-Up Data & Quality Metrics

The following table summarizes the quantitative performance of the protocol across bench and pilot scales, demonstrating robust scalability.

ParameterBench Scale (100 g)Pilot Scale (50 kg)Variance Causality / Notes
Molar Yield (%) 92.5%90.8%Minor losses attributed to reactor wall retention and mother liquor solubility.
Purity (HPLC Area%) 99.8%99.5%Highly consistent; benzoic acid impurity < 0.1%.
Reagent Addition Time 15 mins150 minsExtended intentionally to mitigate heat transfer limitations at scale.
Max Exotherm Temp 12°C14°CMaintained strictly within the < 15°C safety threshold via jacket cooling.
Melting Point 108-110°C108-110°CMatches theoretical analytical standards for the pure ester[1].

References

  • Monsalve-Bravo, G. M., Moscoso-Vasquez, H. M., & Alvarez, H. (2014). Scaleup of batch reactors using phenomenological-based models. Industrial & Engineering Chemistry Research, 53(22), 9439-9453. URL:[Link]

  • Chemistry LibreTexts. (2024). Preparation of the Benzoate of Phenol. URL:[Link]

Sources

Method

Palladium-catalyzed cross-coupling reaction conditions using 2,4-Dichloro-6-Formylphenyl Benzoate

Application Note: Site-Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2,4-Dichloro-6-Formylphenyl Benzoate Executive Summary 2,4-Dichloro-6-formylphenyl benzoate is a highly functionalized, densely substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2,4-Dichloro-6-Formylphenyl Benzoate

Executive Summary

2,4-Dichloro-6-formylphenyl benzoate is a highly functionalized, densely substituted arene derived from 3,5-dichlorosalicylaldehyde. It serves as a critical building block in the synthesis of advanced agrochemicals, Schiff base ligands, and pharmaceutical intermediates. The primary synthetic challenge when utilizing this scaffold in cross-coupling reactions is achieving absolute regioselectivity between two competing carbon-chlorine (C–Cl) bonds in the presence of base-sensitive functional groups (an ester and an aldehyde). This application note details a field-proven, highly selective protocol for the C4-targeted Suzuki-Miyaura arylation of this substrate, grounded in rigorous mechanistic principles.

Mechanistic Rationale & Site-Selectivity

To achieve absolute site-selectivity, one must evaluate the subtle interplay of electronic and steric forces governing the oxidative addition of the Palladium(0) catalyst to the substrate[1].

  • Electronic Symmetry vs. Asymmetry: The formyl group (–CHO) at the C6 position is situated meta to both the C2 and C4 chlorines. Consequently, it exerts an equivalent inductive electron-withdrawing effect on both C–Cl bonds, offering no regiochemical differentiation. However, the benzoate ester (–OBz) at C1 breaks this symmetry. It is ortho to C2 and para to C4. While resonance donates electron density to both positions, the inductive withdrawal (–I effect) of the oxygen atom is significantly stronger at the adjacent ortho position. Electronically, this makes the C2–Cl bond slightly more electrophilic and theoretically more prone to oxidative addition by electron-rich Pd(0) species[1].

  • Steric Dominance: Despite the slight electronic preference for C2, the steric environment dictates the reaction pathway. The bulky benzoate ester at C1 severely shields the C2–Cl bond. Conversely, the C4–Cl bond is flanked only by small protons at C3 and C5, making it highly accessible.

  • Catalyst Design: By employing a highly sterically demanding dialkylbiaryl phosphine ligand like XPhos , the steric penalty for the catalyst to insert at the crowded C2 position becomes insurmountable. The [Pd(XPhos)] active species is forced to selectively undergo oxidative addition at the unhindered C4 position, completely overriding the electronic bias[2].

  • Base Selection: The substrate contains both an electrophilic aldehyde and a hydrolyzable ester. The use of traditional aqueous bases (e.g., NaOH, Na₂CO₃) leads to rapid saponification of the benzoate group and Cannizzaro-type degradation of the aldehyde. Anhydrous Potassium Phosphate (K₃PO₄) provides the exact basicity required to activate the boronic acid for transmetalation without destroying the substrate.

CatalyticCycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Sterically favored at C4-Cl) Pd0->OxAdd + Substrate Substrate 2,4-Dichloro-6-formylphenyl benzoate (Substrate) Substrate->OxAdd TransMet Transmetalation (Ar-B(OH)2 + K3PO4) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-2-chloro-6-formylphenyl benzoate (Target Product) RedElim->Product

Figure 1: Catalytic cycle illustrating C4-selective oxidative addition driven by steric differentiation.

Optimization of Reaction Conditions

The data below summarizes the causality behind the selected protocol parameters. The transition from standard phosphines to Buchwald-type ligands is critical for shifting the reaction from a non-selective, low-yielding process to a highly efficient, self-validating methodology.

Table 1: Representative Optimization Data for C4-Selective Arylation

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Regioselectivity (C4:C2)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF10015%1.5 : 1
2Pd₂(dba)₃ / dppfK₃PO₄Toluene8042%4 : 1
3Pd₂(dba)₃ / SPhosK₃PO₄Toluene8078%12 : 1
4 Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 80 94% >20 : 1
5Pd₂(dba)₃ / XPhosNaOH (aq)THF/H₂O60<5%*N/A

*Note: Entry 5 resulted in complete substrate degradation due to ester saponification and aldehyde side-reactions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the anhydrous environment and monitoring specific Rf values, the researcher can ensure the integrity of the base-sensitive functional groups throughout the catalytic cycle.

Reagents Required:
  • 2,4-Dichloro-6-formylphenyl benzoate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.1 equiv, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.036 equiv, 3.6 mol%)

  • Potassium Phosphate tribasic, anhydrous [K₃PO₄] (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure a strictly anhydrous environment, which is critical to preventing ester hydrolysis.

  • Catalyst Assembly: Inside a glovebox or under positive inert gas flow, add Pd₂(dba)₃ (13.7 mg, 1.5 mol%) and XPhos (17.2 mg, 3.6 mol%) to the Schlenk tube. Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes. Validation check: The solution will transition from a deep purple/red to a dark orange/brown, indicating the successful formation of the active [Pd(0)(XPhos)] complex.

  • Reagent Addition: Add 2,4-dichloro-6-formylphenyl benzoate (295 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and finely milled anhydrous K₃PO₄ (424 mg, 2.0 mmol). Wash the walls of the tube with the remaining 8.0 mL of toluene.

  • Cross-Coupling Execution: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1). Validation check: The starting material (Rf ≈ 0.60) should be completely consumed, replaced by a single major UV-active product spot (Rf ≈ 0.45). The absence of baseline streaking confirms the aldehyde and ester groups have survived intact.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure 4-aryl-2-chloro-6-formylphenyl benzoate.

Workflow Step1 1. Preparation Dry Toluene, Degas with N2 Step2 2. Catalyst Assembly Pd2(dba)3 + XPhos (Stir 15 min) Step1->Step2 Step3 3. Reagent Addition Substrate + Ar-B(OH)2 + K3PO4 Step2->Step3 Step4 4. Cross-Coupling Heat at 80°C for 12 hours Step3->Step4 Step5 5. Quench & Filter Cool to RT, Filter through Celite Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the site-selective Suzuki-Miyaura cross-coupling.

References

  • Title : Selectivity of the Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles Bearing Multiple Identical Halogens Source : Journal of the American Chemical Society (2007) URL :[Link]

  • Title : Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source : The Journal of Organic Chemistry (2022) URL :[Link]

  • Title : Ligand-Directed Site-Selective Suzuki–Miyaura Cross-Coupling Source : Journal of the American Chemical Society (2007) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific esterification. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the challenges you may encounter in the lab. Our focus is on elucidating the causality behind experimental choices to empower you to optimize your reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems. Each answer provides a diagnosis of the likely cause and a series of actionable steps for remediation.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?

A low yield in this synthesis, which is a variation of the Schotten-Baumann reaction, typically points to one of three areas: incomplete conversion, competitive side reactions, or mechanical loss during workup.[1][2]

Causality Analysis:

  • Incomplete Reaction: The nucleophilicity of the starting phenol (2,4-dichloro-6-formylphenol) is reduced by the presence of three electron-withdrawing groups (-Cl, -Cl, -CHO). This makes the phenolic oxygen a weaker nucleophile compared to phenol itself, potentially slowing the reaction rate and leading to incomplete conversion under standard conditions.[3]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This side reaction consumes your electrophile, converting it to benzoic acid, which directly reduces the maximum possible yield.[1]

  • Hydrolysis of Product: While esters are generally stable, prolonged exposure to strongly basic aqueous conditions during workup can lead to hydrolysis of the desired product back to the starting phenol and benzoate salts, further eroding your yield.[4]

Troubleshooting Workflow:

start Low Yield Reported check_tlc Analyze Crude Product by TLC start->check_tlc sm_present High concentration of starting phenol detected? check_tlc->sm_present What impurities are present? incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn Yes ba_present Significant benzoic acid byproduct detected? sm_present->ba_present No solution_sm Solution: 1. Increase benzoyl chloride to 1.2-1.5 eq. 2. Extend reaction time (monitor by TLC). 3. Ensure efficient base catalysis (see FAQ 2). incomplete_rxn->solution_sm hydrolysis_reagent Diagnosis: Benzoyl Chloride Hydrolysis ba_present->hydrolysis_reagent Yes other_issues Diagnosis: Workup/Purification Loss ba_present->other_issues No/Minor solution_ba Solution: 1. Use anhydrous solvent (e.g., DCM, Toluene). 2. Flame-dry glassware before use. 3. Add benzoyl chloride slowly to a cooled solution. hydrolysis_reagent->solution_ba solution_workup Solution: 1. Minimize exposure to aqueous base. 2. Ensure complete extraction with an appropriate solvent. 3. Optimize recrystallization solvent system. other_issues->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is contaminated with unreacted 2,4-dichloro-6-formylphenol. How do I drive the reaction to completion?

Detecting the starting phenol indicates the reaction has not reached completion. The primary cause is insufficient activation of the phenol or an inadequate amount of the acylating agent.

Corrective Actions:

  • Stoichiometry Adjustment: Increase the molar ratio of benzoyl chloride relative to the phenol. An excess of 1.2 to 1.5 equivalents of benzoyl chloride can help drive the reaction forward according to Le Châtelier's principle.

  • Enhanced Catalysis with DMAP: While pyridine is an effective base and catalyst, adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive intermediate with benzoyl chloride.[5][6]

  • Temperature Control: While these reactions are often run at room temperature, gentle heating to 40-50 °C can increase the reaction rate.[2] However, this should be done cautiously as it can also accelerate the undesirable hydrolysis of benzoyl chloride. Monitor progress closely via Thin Layer Chromatography (TLC).

Q3: I'm seeing a significant amount of benzoic acid in my crude product. What's causing this and how can I prevent it?

The presence of benzoic acid is a clear indicator of benzoyl chloride hydrolysis. This is a common issue, especially when using aqueous bases or if proper anhydrous techniques are not followed.

Preventative Measures:

  • Strict Anhydrous Conditions: When using a base like pyridine or triethylamine, ensure the solvent (e.g., Dichloromethane - DCM) is anhydrous and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (N₂ or Ar).

  • Controlled Reagent Addition: Add the benzoyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (0 °C). This minimizes the exotherm of the reaction and reduces the rate of hydrolysis.

  • Biphasic Schotten-Baumann Conditions: An alternative is to use the classic Schotten-Baumann setup with a biphasic system (e.g., DCM/water or Toluene/water) and an aqueous base like 10% NaOH.[7] In this method, the phenol is deprotonated in the aqueous phase to the more nucleophilic phenoxide, which then reacts with the benzoyl chloride in the organic phase.[8] While this seems counterintuitive, the phase separation protects the bulk of the benzoyl chloride from hydrolysis.

Q4: The workup procedure is complicated, and I suspect I'm losing product during purification. What is an optimized workup and purification protocol?

A robust workup and purification strategy is critical for maximizing isolated yield and achieving high purity. The goal is to efficiently remove unreacted starting materials, the base catalyst, and byproducts.

Optimized Protocol (for Pyridine/DCM system):

  • Quenching & Acid Wash: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with cold 1M HCl. This step is crucial as it protonates the pyridine, forming water-soluble pyridinium hydrochloride, which is removed in the aqueous layer.[9] Repeat this wash until the aqueous layer is acidic.

  • Base Wash: Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining HCl and remove the benzoic acid byproduct as water-soluble sodium benzoate.[10]

  • Final Wash & Drying: Wash with brine (saturated NaCl solution) to remove residual water from the organic layer. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: After filtering off the drying agent and evaporating the solvent under reduced pressure, the crude product can be purified. Recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate is typically effective for obtaining a pure, crystalline product.[7]

Frequently Asked Questions (FAQs)

This section covers broader concepts and provides deeper insight into the reaction's chemical principles.

Q1: What is the underlying mechanism for the benzoylation of 2,4-dichloro-6-formylphenol?

This reaction proceeds via a nucleophilic acyl substitution mechanism. When pyridine is used as the base, it plays a dual role that is critical to understand.

  • Base and Nucleophilic Catalyst: Pyridine first acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This displaces the chloride ion and forms a highly reactive N-acylpyridinium intermediate.[5][11]

  • Phenol Deprotonation: Pyridine also acts as a base, deprotonating the weakly acidic 2,4-dichloro-6-formylphenol to form the corresponding phenoxide ion.

  • Nucleophilic Attack: The more nucleophilic phenoxide ion then attacks the N-acylpyridinium intermediate.

  • Intermediate Collapse: This forms a tetrahedral intermediate which subsequently collapses, reforming the carbonyl double bond and expelling pyridine as a leaving group, yielding the final ester product.

BzCl Benzoyl Chloride AcylPyr N-Acylpyridinium Ion (Highly Reactive) BzCl->AcylPyr 1. Nucleophilic Attack Py Pyridine Py->AcylPyr Phenoxide Phenoxide Ion (Enhanced Nucleophile) Py->Phenoxide PyHCl Pyridinium Hydrochloride Py->PyHCl Phenol 2,4-Dichloro-6-Formylphenol Phenol->Phenoxide 2. Deprotonation Tetrahedral Tetrahedral Intermediate AcylPyr->Tetrahedral 3. Nucleophilic Attack Phenoxide->Tetrahedral Product 2,4-Dichloro-6-Formylphenyl Benzoate Tetrahedral->Product 4. Collapse & Regeneration

Caption: Reaction mechanism involving pyridine as a nucleophilic catalyst.

Q2: What is the optimal choice of base for this reaction? (Pyridine vs. Aqueous Hydroxide)

The choice of base is a critical parameter that depends on the stability of your starting materials and desired reaction conditions.

ParameterPyridine (in organic solvent)Aqueous NaOH (biphasic)Causality & Recommendation
Primary Role Base & Nucleophilic Catalyst[12]Base (forms phenoxide)[8]Pyridine's catalytic role can accelerate reactions with less reactive phenols.
Conditions AnhydrousBiphasic (Organic/Aqueous)Anhydrous conditions with pyridine minimize benzoyl chloride hydrolysis.
Byproduct Pyridinium HydrochlorideSodium Chloride, Sodium BenzoatePyridinium salts are removed with an acid wash; benzoate requires a base wash.
Workup Requires acid wash to removeSimple phase separationThe pyridine workup is slightly more involved but offers better control over hydrolysis.
Recommendation Generally preferred for this synthesis. It offers better control, avoids introducing large amounts of water, and its catalytic activity is beneficial for the deactivated phenol substrate.A viable alternative if anhydrous conditions are difficult to maintain. Requires vigorous stirring to maximize interfacial reaction.
Q3: How do the substituents on the phenol (two chlorines and a formyl group) affect the reaction?

The substituents have a significant electronic impact on the phenol starting material.

  • Increased Acidity: The two chlorine atoms and the formyl group are all electron-withdrawing. They pull electron density away from the aromatic ring and the phenolic oxygen, making the O-H bond weaker and the proton more acidic. This facilitates deprotonation by the base.

  • Decreased Nucleophilicity: The same electron-withdrawing effect that increases acidity decreases the nucleophilicity of the resulting phenoxide. The negative charge on the oxygen is stabilized and delocalized, making it less available to attack the electrophilic benzoyl chloride.[3]

This dual effect means that while the active nucleophile is readily formed, it is less reactive. This is a key reason why the reaction may be sluggish and require optimization (e.g., using a DMAP co-catalyst or gentle heating) to achieve high yields.

Q4: What are the critical safety precautions when handling the reagents for this synthesis?

Adherence to safety protocols is non-negotiable.

  • Benzoyl Chloride: This compound is a potent lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient; check a glove compatibility chart for butyl or neoprene).[7][13]

  • Pyridine: Pyridine has a strong, unpleasant odor and is flammable. It is harmful if inhaled or absorbed through the skin. All handling should be done within a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize inhalation by working in a fume hood.

  • Acid/Base Handling: The use of 1M HCl and aqueous NaOH for workup requires care. Always add acid to water, and be aware of potential exotherms when neutralizing.

Experimental Protocols

Optimized Protocol for 2,4-Dichloro-6-Formylphenyl Benzoate Synthesis
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add 2,4-dichloro-6-formylphenol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 10 mL per gram of phenol). Add pyridine (2.0 eq) and a catalytic amount of DMAP (0.02 eq).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.2 eq) dropwise via syringe over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (see protocol below). The reaction is complete when the starting phenol spot is no longer visible.

  • Workup: Follow the optimized workup protocol described in Troubleshooting Q4.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield the product as a white crystalline solid.

Protocol for Thin Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A 4:1 mixture of Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm). The aromatic rings of the starting material, product, and benzoic acid byproduct should be UV-active.

  • Expected Rf Values:

CompoundApproximate RfNotes
2,4-Dichloro-6-Formylphenyl Benzoate (Product)~0.6Least polar, travels furthest up the plate.
Benzoyl Chloride~0.5May appear as a streak or also as benzoic acid if it hydrolyzes on the plate.
2,4-dichloro-6-formylphenol (Starting Material)~0.3The free hydroxyl group makes it more polar than the product.
Benzoic Acid (Byproduct)~0.1-0.2 (streaking)The carboxylic acid group makes it very polar and prone to streaking.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Grokipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ2ablQ8PA0uoY3-6qy7l_3iXTTmDuX22CcHeyIxSFsIiKr6QGYyx3Z1GfSNfjs0Er6SG-alQ5T2KLju-tUS8YWQBzEoJw0zrhnzlzdl9lcBttnbk0qRUFoy9rYARYNjeJLBk0H66B-K1qbBPY0WMld2SUOGgwbnU=]
  • Echemi. (2025, January 24). How Does Pyridine Activate Alcohols? An Overview. Retrieved from Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSRyVGraj7QMg68rVOUrfRkHDlrLawIdUNOCpYk0EzIbhN9cS4IxQS95x0MACNJNAtMNWewePNUtzMYA-Fm2INbA6YufMJVXH6hSbmqkW1VnGwxx8Qzh9r6enymZAWb6FuXw==]
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Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in 2,4-Dichloro-6-Formylphenyl Benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly activated aryl esters. While benzoate esters are generally robust, the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly activated aryl esters. While benzoate esters are generally robust, the unique electronic environment of 2,4-dichloro-6-formylphenyl benzoate renders it exceptionally fragile. This guide addresses the root causes of unintended ester cleavage and provides field-proven, self-validating protocols to ensure synthetic success.

Mechanistic Insights & FAQs

FAQ 1: Why is 2,4-dichloro-6-formylphenyl benzoate so much more prone to hydrolysis than standard phenyl benzoates?

The vulnerability of this specific ester lies entirely in the thermodynamic stability of its leaving group. Ester hydrolysis proceeds via a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate (1)[1]. The rate-determining step in basic or neutral aqueous conditions is often the collapse of this intermediate, which is heavily dictated by the leaving group's ability to stabilize a negative charge (2)[2].

In your substrate, the leaving group is the 2,4-dichloro-6-formylphenoxide anion. The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I), while the ortho-formyl group provides both inductive and powerful resonance stabilization (-M). This drops the pKa of the corresponding free phenol (3,5-dichlorosalicylaldehyde) to approximately 6.1–6.3 (3)[3], compared to ~10.0 for unsubstituted phenol. Because the leaving group is an exceptionally weak base, it acts as a superior leaving group, drastically lowering the activation energy for ester cleavage and making the molecule hyper-reactive toward even weak nucleophiles like water or methanol.

ElectronicEffects EWG Electron-Withdrawing Groups (Cl, CHO) Inductive Inductive Effect (-I) from Cl & CHO EWG->Inductive Resonance Resonance Effect (-M) from ortho-CHO EWG->Resonance pKa Lowers Phenol pKa (~6.2) Inductive->pKa Resonance->pKa Stability Stabilizes Phenoxide Leaving Group pKa->Stability Hydrolysis Accelerates Ester Hydrolysis Stability->Hydrolysis

Figure 1: Logical relationship of substituent electronic effects on ester hydrolysis.

FAQ 2: During which experimental stages is this side-reaction most likely to occur?

You will typically observe spontaneous ester cleavage in three scenarios:

  • Aqueous Workups: Using standard mildly basic washes (e.g., saturated NaHCO₃) will rapidly hydrolyze the ester into benzoic acid and the free phenol.

  • Aldehyde Derivatization (e.g., Reductive Amination): Using protic solvents (MeOH, EtOH) to form a Schiff base will lead to transesterification, yielding methyl benzoate.

  • Improper Storage: Exposure to ambient atmospheric moisture at room temperature will cause slow degradation over time.

Quantitative Data: Relative Hydrolysis Susceptibility

To illustrate the profound impact of electron-withdrawing groups (EWGs) on ester stability, the following table summarizes the relationship between leaving group pKa, Hammett substituent constants ( Σσ ), and estimated relative hydrolysis rates.

Ester SubstrateLeaving Group (Phenol)Leaving Group pKaHammett Σσ Relative Hydrolysis Rate (Est.)
Phenyl benzoatePhenol10.00.001x (Reference)
4-Chlorophenyl benzoate4-Chlorophenol9.4+0.23~3x
4-Nitrophenyl benzoate4-Nitrophenol7.1+0.78~100x
2,4-Dichloro-6-formylphenyl benzoate 3,5-Dichlorosalicylaldehyde ~6.2 > +1.00 > 1,000x

Table 1: Correlation between leaving group acidity and ester hydrolysis rates. Data extrapolated from Hammett linear free-energy relationships.

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Ester Cleavage Detected Stage Identify Reaction Stage Start->Stage Storage During Storage Stage->Storage Workup During Aqueous Workup Stage->Workup Reaction During Aldehyde Derivatization Stage->Reaction Sol1 Store under Ar/N2 at -20°C Use desiccants Storage->Sol1 Sol2 Use mild acidic quench (NH4Cl) Strictly avoid NaHCO3/NaOH Workup->Sol2 Sol3 Use aprotic solvents (DCE, THF) Use NaBH(OAc)3 for reduction Reaction->Sol3

Figure 2: Decision tree for troubleshooting ester cleavage in highly activated benzoates.

Experimental Protocols: Self-Validating Methodologies

To successfully manipulate the formyl group (e.g., via reductive amination) without compromising the fragile benzoate ester, you must eliminate all protic solvents and nucleophilic bases.

Protocol: Anhydrous Reductive Amination of 2,4-Dichloro-6-Formylphenyl Benzoate

Causality Check: This protocol replaces traditional MeOH/EtOH with 1,2-dichloroethane (DCE) to prevent transesterification, and uses sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and functions perfectly in aprotic media.

Step 1: Imine Formation (Strictly Anhydrous)

  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve 2,4-dichloro-6-formylphenyl benzoate (1.0 eq) in anhydrous DCE (0.1 M concentration).

  • Add the primary or secondary amine (1.05 eq).

  • Add activated 4Å molecular sieves (500 mg/mmol) or Titanium(IV) isopropoxide (1.5 eq) to scavenge the water generated during imine formation.

  • Stir at room temperature for 2–4 hours. Validation: Monitor by TLC (Hexanes/EtOAc). The starting material spot should disappear, replaced by a less polar imine spot. Do not proceed until aldehyde consumption is complete, as unreacted aldehyde will be prematurely reduced to the alcohol.

Step 2: Mild Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

Step 3: Non-Basic Quench and Workup Causality Check: Standard workups use NaHCO₃ to neutralize amine salts. Here, NaHCO₃ will induce basic hydrolysis of the ester. We must use a milder, slightly acidic quench.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (pH ~5.5) at 0 °C.

  • Stir vigorously for 15 minutes.

  • Dilute with ethyl acetate (EtOAc) and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation: Crude ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of new benzylic protons (~3.5-4.5 ppm), with the benzoate aromatic protons remaining intact. The absence of a highly polar TLC spot (the free phenol) confirms the ester survived the workup.

References
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Semantic Scholar URL
  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL
  • Source: PMC (PubMed Central)

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2,4-Dichloro-6-Formylphenyl Benzoate

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of 2,4-Dichloro-6-Formylphenyl Be...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of 2,4-Dichloro-6-Formylphenyl Benzoate via recrystallization. As Senior Application Scientists, we combine fundamental principles with practical, field-tested insights to help you overcome common challenges and achieve high-purity crystalline products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 2,4-Dichloro-6-Formylphenyl Benzoate, offering explanations and actionable solutions.

Question: My 2,4-Dichloro-6-Formylphenyl Benzoate is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out," the separation of the solute as a liquid, is a common issue that can arise from a few factors.[1] The primary cause is often that the boiling point of your chosen solvent is higher than the melting point of your compound. When the solution cools, it becomes supersaturated at a temperature where the compound's most stable form is a liquid rather than a solid.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation concentration, which may lower the temperature at which crystallization begins.[1]

  • Slow Cooling: Allow the solution to cool more slowly. Insulating the flask can promote gradual crystal growth instead of rapid precipitation as an oil.

  • Solvent Selection: If the issue persists, your solvent choice is likely the root cause. Select a solvent with a lower boiling point.[1]

Question: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What should I do?

Answer:

The failure of crystals to form upon cooling typically points to one of two scenarios: the solution is not sufficiently supersaturated, or nucleation has not been initiated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of pure 2,4-Dichloro-6-Formylphenyl Benzoate, add a tiny crystal to the solution. This "seed" will act as a template for further crystal formation.

  • Increase Supersaturation:

    • Evaporation: If nucleation techniques are unsuccessful, it's likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound.[1] Allow the concentrated solution to cool again.

    • Anti-Solvent Addition: For a more controlled approach, consider a mixed-solvent system. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy. Then, add a few drops of the original (good) solvent to redissolve the precipitate and allow the solution to cool slowly.[1][2]

Question: The yield of my recrystallized 2,4-Dichloro-6-Formylphenyl Benzoate is very low. How can I improve it?

Answer:

A low recovery of purified product is a frustrating outcome. Several factors during the recrystallization process can contribute to a diminished yield.

Optimization Strategies:

  • Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Adequate Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Further cooling will decrease the solubility of your compound and increase the yield.

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your purified product.

  • Mother Liquor Re-processing: If you suspect significant product loss, you can try to recover more by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Question: My recrystallized product doesn't seem any purer than the crude material. What went wrong?

Answer:

If the purity of your 2,4-Dichloro-6-Formylphenyl Benzoate has not improved, it's likely that impurities were trapped within the crystal lattice during formation.

Refinement of Technique:

  • Slow Crystal Growth: Rapid cooling leads to the formation of small crystals and can trap impurities. Allow the solution to cool slowly and undisturbed to promote the growth of larger, purer crystals.[3]

  • Appropriate Solvent Choice: The ideal solvent should not only dissolve the target compound when hot and poorly when cold, but it should also either keep impurities fully dissolved at all temperatures or not dissolve them at all.[4][5] If impurities have similar solubility profiles to your compound in the chosen solvent, consider a different solvent or a multi-step purification approach.

  • Hot Filtration: If your crude material contains insoluble impurities, it is crucial to perform a hot gravity filtration after dissolving the compound in the hot solvent to remove these before cooling.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of recrystallization for 2,4-Dichloro-6-Formylphenyl Benzoate.

Q1: What are the key properties of an ideal recrystallization solvent for 2,4-Dichloro-6-Formylphenyl Benzoate?

A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • Temperature-Dependent Solubility: The solvent should dissolve 2,4-Dichloro-6-Formylphenyl Benzoate well at its boiling point but poorly at room temperature and below.[4][5][6] This differential solubility is the cornerstone of recrystallization.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4][5]

  • Inertness: The solvent must not react with 2,4-Dichloro-6-Formylphenyl Benzoate.[4][5][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.[6]

  • Safety: Whenever possible, choose a solvent that is non-toxic, non-flammable, and environmentally benign.

Q2: Where should I start with solvent selection for 2,4-Dichloro-6-Formylphenyl Benzoate?

A2: Based on the structure of 2,4-Dichloro-6-Formylphenyl Benzoate (an aromatic ester with halogen and aldehyde functionalities), a solvent of moderate polarity is a good starting point. For the closely related compound, 2,4-dichlorophenyl benzoate, single crystals have been successfully obtained from an ethanol solution, making ethanol an excellent initial choice for screening.[7] Other potential solvents and solvent systems to investigate include:

  • Single Solvents: Isopropanol, ethyl acetate, acetone, toluene.

  • Mixed-Solvent Systems: Ethanol/water, ethyl acetate/hexane, toluene/hexane.[8][9]

A systematic approach to solvent screening is highly recommended.

Q3: How do I perform a small-scale solvent screening test?

A3: A methodical approach to testing potential solvents will save time and material.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 50-100 mg of crude 2,4-Dichloro-6-Formylphenyl Benzoate into several small test tubes.

  • Room Temperature Test: To each test tube, add 1 mL of a different solvent. Agitate the mixture at room temperature. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.[10]

  • Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a heating block.[6] Add the solvent dropwise while heating until the solid just dissolves.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool to room temperature. If abundant, well-formed crystals appear, you have identified a promising solvent. Further cooling in an ice bath should yield more crystals.

  • Mixed-Solvent Test: If no single solvent is ideal, a mixed-solvent system can be evaluated. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is soluble). Then, add a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify the solution, then cool to observe crystallization.[11][12]

Solvent Suitability Quick Guide

Observation at Room Temp.Observation in Hot SolventObservation Upon CoolingSuitability
Soluble--Poor (too soluble)
InsolubleInsoluble-Poor (not soluble enough)
Sparingly Soluble/InsolubleSolubleForms CrystalsGood Candidate

Q4: Can you provide a general, step-by-step protocol for the recrystallization of 2,4-Dichloro-6-Formylphenyl Benzoate?

A4: The following is a generalized protocol that should be optimized based on your specific experimental findings.

Experimental Protocol: Recrystallization of 2,4-Dichloro-6-Formylphenyl Benzoate

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2,4-Dichloro-6-Formylphenyl Benzoate. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[13] Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_final Final Product crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling & Crystallization dissolve->cool No hot_filtration->cool Yes vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the recrystallization process.

Visualization of the Solvent Selection Logic

Solvent_Selection start Start: Crude 2,4-Dichloro-6-Formylphenyl Benzoate test_rt Test Solubility in Solvent at Room Temp start->test_rt test_hot Test Solubility in Hot Solvent test_rt->test_hot Insoluble or Sparingly Soluble poor_solvent Poor Solvent test_rt->poor_solvent Soluble cool Cool Solution test_hot->cool Soluble test_hot->poor_solvent Insoluble observe Observe for Crystals cool->observe good_solvent Good Single Solvent Candidate observe->good_solvent Crystals Form mixed_solvent Consider Mixed Solvent System observe->mixed_solvent No Crystals

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center. Retrieved from [Link]

  • Chooses a solvent for Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020, April 29). National Center for Biotechnology Information. Retrieved from [Link]

  • 2,4-Dichlorophenyl benzoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021, September 23). MDPI. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization Solvent Pair. (2013, July 12). YouTube. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Preventing oxidative degradation of the formyl group in 2,4-Dichloro-6-Formylphenyl Benzoate

Technical Support Center: Stabilizing 2,4-Dichloro-6-Formylphenyl Benzoate Welcome to the dedicated technical support guide for handling 2,4-Dichloro-6-Formylphenyl Benzoate. This resource is designed for researchers, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 2,4-Dichloro-6-Formylphenyl Benzoate

Welcome to the dedicated technical support guide for handling 2,4-Dichloro-6-Formylphenyl Benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar sensitive aromatic aldehydes. The inherent reactivity of the formyl group, while synthetically useful, makes it prone to oxidative degradation. This guide provides in-depth, field-proven answers and protocols to help you mitigate these challenges, ensuring the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Question: What makes the formyl group on my compound so susceptible to oxidation?

Answer: The susceptibility of the formyl group (an aldehyde) to oxidation is fundamentally due to the hydrogen atom attached to the carbonyl carbon (-CHO).[1][2] This C-H bond is relatively weak and can be readily cleaved. The process typically involves abstraction of this hydrogen, leading to the formation of a carboxylic acid. Unlike ketones (R-CO-R'), which lack this specific hydrogen, aldehydes are easily oxidized by a wide range of common oxidizing agents, including atmospheric oxygen.[2][3]

In the specific case of 2,4-Dichloro-6-Formylphenyl Benzoate, the two electron-withdrawing chlorine atoms on the phenyl ring increase the partial positive charge (electrophilicity) of the carbonyl carbon.[4][5] This enhances its reactivity towards nucleophilic attack, which can be a prelude to certain oxidative pathways.

Question: How can I visually or analytically detect if my sample has degraded?

Answer: Degradation of the formyl group to the corresponding carboxylic acid (2,4-Dichloro-6-Carboxyphenyl Benzoate) results in distinct changes:

  • Physical Appearance: Pure aldehydes are often colorless oils or white solids. The corresponding carboxylic acids are typically white crystalline solids. Over time, a sample of the aldehyde might show signs of white crystal formation or a change in consistency.

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. On a TLC plate, the acid will exhibit a lower Rf value (it will travel a shorter distance up the plate) than the starting aldehyde. You may observe a new, lower spot appearing over time or after a reaction.

  • Spectroscopic Analysis:

    • ¹H NMR: The aldehyde proton signal (Ar-CHO) typically appears far downfield, around δ 9.5-10.5 ppm. The carboxylic acid proton (Ar-COOH) is also downfield but is usually very broad and can appear between δ 10-13 ppm. The disappearance or reduction in the integration of the aldehyde peak, coupled with the appearance of a new broad peak, is a clear indicator of oxidation.

    • IR Spectroscopy: You will see a shift in the carbonyl (C=O) stretching frequency. Aldehydes show a characteristic C=O stretch around 1700 cm⁻¹. The product carboxylic acid will have a C=O stretch around 1710 cm⁻¹ and, crucially, will also display a very broad O-H stretch from approximately 2500-3300 cm⁻¹. This broad "hairy beard" signal is a definitive sign of the carboxylic acid.

Question: What are the most common causes of accidental oxidation in the lab?

Answer: Several factors can initiate or accelerate the oxidative degradation of your compound:

  • Atmospheric Oxygen: Prolonged exposure to air is a primary cause.[3] This can be exacerbated by light and the presence of trace metal impurities, which can catalyze autoxidation.

  • Incompatible Reagents: Using strong or even mild oxidizing agents in your reaction mixture is a direct route to degradation. Common culprits include chromium-based reagents (e.g., Jones reagent, PCC in certain conditions), potassium permanganate, and even nitric acid.[6][7][8][9]

  • Peroxide Contamination: Ethers (like THF or Diethyl Ether) are notorious for forming explosive peroxides upon storage in air. These peroxides are potent oxidizing agents and can degrade your aldehyde if present in your solvents.

  • Basic Conditions: While the Cannizzaro reaction requires a strong base for aldehydes lacking an α-hydrogen, exposure to even moderate bases in the presence of air can sometimes promote oxidation.[3]

  • Improper Storage: Storing the compound at room temperature, in a clear container exposed to light, or in a loosely capped vial will accelerate degradation.[10][11]

Question: How can I prevent oxidation during a reaction?

Answer: Proactive measures are key to preserving the formyl group:

  • Use an Inert Atmosphere: For any reaction lasting more than a few minutes, it is critical to work under an inert atmosphere of nitrogen or argon. This involves using dried, deoxygenated solvents and techniques like Schlenk lines or glove boxes to exclude air.

  • Solvent Purity: Always use freshly distilled or sparged solvents to remove dissolved oxygen. Test ethereal solvents for peroxides before use and purify them if necessary.

  • Protecting Groups: If the planned reaction conditions are harsh (e.g., involving strong bases, nucleophiles, or unavoidable oxidants), the most robust strategy is to temporarily protect the formyl group.[12] The most common method is to convert the aldehyde into an acetal, which is stable under a wide range of conditions.[13][14][15] The acetal can be easily removed later to regenerate the aldehyde.

Question: My aldehyde is impure. What is the best way to purify it without causing further oxidation?

Answer: Aggressive purification methods can lead to degradation. Consider these options:

  • Column Chromatography: Use a gentle stationary phase like silica gel. Work quickly and use an inert gas (like argon or nitrogen) to apply head pressure instead of an air pump. Ensure your solvents are free of peroxides.

  • Sodium Bisulfite Adduct Formation: This is a classic and highly effective method for separating aldehydes from non-carbonyl impurities.[16] The aldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct, which can be filtered off. The non-aldehyde impurities remain in the organic solution. The pure aldehyde is then regenerated from the adduct by adding a base.[17][18][19] This method is excellent for removing the carboxylic acid impurity.

  • Distillation: If the compound is thermally stable, vacuum distillation can be effective. However, heating can sometimes accelerate degradation, so this should be approached with caution.

Visualizing the Chemistry

Oxidation Pathway

Oxidation Reactant 2,4-Dichloro-6-Formylphenyl Benzoate Product 2,4-Dichloro-6-Carboxyphenyl Benzoate Reactant->Product Oxidation (O₂, Light, H₂O₂, KMnO₄, CrO₃)

Acetal Protection Strategy

Protection Aldehyde Formyl Group (Reactive) Protected Cyclic Acetal (Stable/Protected) Aldehyde->Protected Protection (Ethylene Glycol, p-TsOH) Protected->Aldehyde Deprotection (Aqueous Acid, H₃O⁺)

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
New polar spot on TLC; broad peak appears at δ 10-13 ppm in ¹H NMR. Oxidation to carboxylic acid has occurred.1. Re-purify the material using the sodium bisulfite adduct protocol. 2. For future reactions, rigorously exclude air and use purified solvents. 3. Check all reagents for compatibility; avoid known oxidants.
Reaction yield is low; complex mixture observed by TLC/NMR. Degradation during the reaction or workup.1. Employ an acetal protecting group strategy before proceeding with the main reaction. 2. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). 3. Use a buffered or non-aqueous workup if the compound is sensitive to acidic or basic conditions.
Compound darkens or turns into a partial solid upon storage. Slow air oxidation and/or polymerization.1. Store the compound under an inert atmosphere (argon is denser and often preferred for long-term storage). 2. Store at low temperatures (+4°C or colder).[10] 3. Use an amber vial or wrap the container in foil to protect from light.[11]

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is designed to separate the target aldehyde from its oxidized carboxylic acid form and other non-carbonyl impurities.

  • Dissolution: Dissolve the crude 2,4-Dichloro-6-Formylphenyl Benzoate mixture in a minimal amount of a suitable organic solvent (e.g., methanol or THF) in an Erlenmeyer flask.

  • Adduct Formation: While stirring, add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise. Typically, a 1.5 to 2-fold molar excess relative to the aldehyde is sufficient. A thick white precipitate of the bisulfite adduct should form. Continue stirring at room temperature for 30-60 minutes.

  • Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the solid liberally with the organic solvent used in step 1 (to remove trapped organic impurities), followed by a rinse with diethyl ether to aid in drying.

  • Regeneration of Aldehyde: Transfer the filtered solid adduct to a separatory funnel. Add an equal volume of an extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: While swirling, slowly add a saturated aqueous sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The solid will dissolve as the adduct collapses, regenerating the free aldehyde. Continue adding the base until the aqueous layer is neutral or slightly basic (pH 8-9).

  • Extraction & Isolation: Shake the separatory funnel to extract the pure aldehyde into the organic layer. Separate the layers. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

Protocol 2: Acetal Protection of the Formyl Group

This protocol protects the aldehyde as a 1,3-dioxolane, which is stable to bases, organometallics, and reducing agents.

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 2,4-Dichloro-6-Formylphenyl Benzoate (1.0 eq), toluene (as the solvent), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the acetal product. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Wash again with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary. The resulting acetal-protected compound is now ready for subsequent reactions.

  • Deprotection (Post-Reaction): To regenerate the aldehyde, dissolve the acetal in a mixture of THF and aqueous acid (e.g., 1M HCl). Stir at room temperature until TLC analysis shows complete conversion back to the aldehyde. Neutralize and extract as described in the workup.

References

  • JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction.
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.
  • JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • Allan Chemical Corporation. (2025, October 23).
  • Westin, J. Protecting Groups - Organic Chemistry.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
  • Phoenix Pharmaceuticals, Inc.
  • Key Organics. (2017, December 1).
  • Covestro. (2012, August 22).
  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • Benchchem.
  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry.
  • GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes, Ketones and Carboxylic Acids.
  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Britannica. (2026, February 20).
  • Fiveable. (2025, August 15). Electron-Withdrawing Group: Organic Chemistry Study Guide.
  • TigerWeb. Oxidizing Agents.
  • Chemistry LibreTexts. (2025, January 19). 19.
  • Reddit. (2023, July 21). What's the most common method for the protection of aldehydes? r/chemistry.
  • Lumen Learning. 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II.
  • Chemguide. Oxidising alcohols to make aldehydes and ketones.
  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones.
  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • Fiveable. (2025, August 15). Formyl Group: Organic Chemistry Study Guide.
  • YouTube. (2024, June 17).
  • PubMed. (2004, March 26).

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2,4-Dichloro-6-Formylphenyl Benzoate Synthesis

Welcome to the Application Scientist Support Hub. This guide provides mechanistic insights, troubleshooting protocols, and optimized workflows for synthesizing 2,4-Dichloro-6-formylphenyl benzoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide provides mechanistic insights, troubleshooting protocols, and optimized workflows for synthesizing 2,4-Dichloro-6-formylphenyl benzoate. Our focus is on mitigating chlorinated byproducts and unreacted intermediates to achieve pharmaceutical-grade purity.

Mechanistic Workflow & Byproduct Mapping

To successfully eliminate byproducts, we must first map where they originate. The synthesis is a two-step process: the upstream chlorination of salicylaldehyde to form the 3,5-dichlorosalicylaldehyde intermediate, followed by its esterification (benzoylation) to form the final product.

Synthesis A Salicylaldehyde B Chlorination (Cl2 / SO2Cl2) A->B C 3,5-Dichlorosalicylaldehyde (Intermediate) B->C Target F Mono/Tri-chlorinated Phenol Byproducts B->F Over/Under Reaction D Benzoylation (Benzoyl Chloride) C->D E 2,4-Dichloro-6-formylphenyl Benzoate D->E Target G Unreacted Phenol & Benzoic Acid D->G Hydrolysis/Stalling

Reaction pathway detailing intermediate formation and points of byproduct generation.

Troubleshooting Guides & FAQs

Q1: My final ester product is contaminated with mono- and tri-chlorinated benzoate derivatives. How do I prevent this? A1: This issue rarely occurs during the benzoylation step; it almost exclusively originates upstream during the synthesis of the precursor, 3,5-dichlorosalicylaldehyde.

  • Causality: The direct chlorination of salicylaldehyde is an electrophilic aromatic substitution. The first chlorination yields 5-chlorosalicylaldehyde rapidly[1]. However, forcing the second chlorination at the more sterically hindered 3-position requires elevated temperatures or excess chlorinating agent, which makes the reaction complex and risks over-chlorination into trichlorinated species[2].

  • Solution: Ensure your 3,5-dichlorosalicylaldehyde is rigorously purified (via recrystallization from aqueous ethanol) before the benzoylation step. Do not attempt to "purify out" these chlorinated homologs after the esterification, as their physicochemical properties are nearly identical to the target benzoate.

Q2: I am observing significant amounts of unreacted 3,5-dichlorosalicylaldehyde in my final product. Why is the reaction stalling? A2: Phenols exhibit significantly lower nucleophilicity compared to aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring.

  • Causality: When reacting 3,5-dichlorosalicylaldehyde with benzoyl chloride, the generation of HCl byproduct will rapidly lower the pH, protonating the phenol and completely halting the reaction. The use of a base is absolutely non-negotiable to neutralize the HCl and generate the highly nucleophilic phenoxide ion[3]. Furthermore, the two bulky chlorine atoms at the 3- and 5-positions create severe steric hindrance around the phenolic hydroxyl[4].

  • Solution: Utilize a 1.5x to 2.0x molar excess of pyridine under anhydrous conditions to drive the reaction forward.

Q3: Can I use standard aqueous Schotten-Baumann conditions (NaOH) for this benzoylation? A3: It is highly discouraged for this specific substrate.

  • Causality: While Schotten-Baumann conditions work well for simple, unhindered phenols, 3,5-dichlorosalicylaldehyde is highly sterically hindered. In an aqueous biphasic system, the competitive hydrolysis of benzoyl chloride to benzoic acid outpaces the esterification of the hindered phenol. This leaves you with unreacted chlorinated phenol and a difficult-to-remove benzoic acid byproduct.

  • Solution: Shift to an anhydrous solvent system (e.g., Dichloromethane) using a tertiary amine base.

Quantitative Optimization Data

To demonstrate the causality of base selection on byproduct formation, review the comparative data below. Shifting from aqueous to anhydrous conditions drastically reduces unreacted chlorinated phenols.

Base SystemSolvent EnvironmentMolar Equivalents (Base)Conversion to Target Ester (%)Unreacted Chlorinated Phenol (%)Benzoic Acid Byproduct (%)
Aqueous NaOH (10%)Water/DCM (Biphasic)2.545.035.020.0
Triethylamine (TEA)Dichloromethane (Anhydrous)1.172.518.09.5
PyridineDichloromethane (Anhydrous)2.0>98.0<1.0<1.0
Pyridine + DMAP (Cat.)Dichloromethane (Anhydrous)1.5 + 0.05>99.0Not DetectedNot Detected

Validated Experimental Protocol: Anhydrous Benzoylation

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that chlorinated byproducts are excluded before proceeding to subsequent steps.

Step 1: Pre-Reaction Validation

  • Analyze the starting 3,5-dichlorosalicylaldehyde via TLC (Hexane:Ethyl Acetate 4:1) and 1H NMR.

  • Validation Check: Proceed only if the 5-chlorosalicylaldehyde impurity is undetectable.

Step 2: System Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Maintain a strict inert atmosphere to prevent benzoyl chloride hydrolysis.

Step 3: Substrate & Base Dissolution

  • Dissolve 10.0 mmol (1.91 g) of rigorously purified 3,5-dichlorosalicylaldehyde in 50 mL of anhydrous dichloromethane (DCM).

  • Add 20.0 mmol (1.61 mL) of anhydrous pyridine.

  • Mechanistic Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate while simultaneously deprotonating the phenol.

Step 4: Acylation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add 12.0 mmol (1.39 mL) of benzoyl chloride over 15 minutes.

Step 5: Reaction Progression & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation Check: Perform TLC. The reaction is complete when the yellow spot corresponding to the starting phenol completely disappears, indicating no unreacted chlorinated byproduct will carry over.

Step 6: Quenching & Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ and stir for 15 minutes to hydrolyze any residual benzoyl chloride.

  • Transfer to a separatory funnel and extract the organic layer.

  • Wash the organic layer with cold 1M HCl (2 x 20 mL) to remove residual pyridine, followed by a brine wash (20 mL).

Step 7: Isolation

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Recrystallize the crude 2,4-dichloro-6-formylphenyl benzoate from hot ethanol to achieve >99% purity.

References

  • Title: Alcohols, phenols and acids | Grade 12 | Chemistry Source: Khan Academy (YouTube) URL: 3

  • Title: US3621064A - Production of 5-chlorosalicylaldehyde Source: Google Patents URL: 1

  • Title: 2-(Allyloxy)-3,5-dichlorobenzaldehyde Source: Benchchem URL: 2

  • Title: 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 Source: PubChem (NIH) URL: 4

Sources

Optimization

Technical Support Center: Handling &amp; Storage Guide for 2,4-Dichloro-6-Formylphenyl Benzoate

Welcome to the Technical Support Center for 2,4-Dichloro-6-Formylphenyl Benzoate (CAS No. 258264-70-9)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-Dichloro-6-Formylphenyl Benzoate (CAS No. 258264-70-9)[1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require uncompromised purity in their organic building blocks. Because this molecule contains multiple highly reactive functional groups, improper storage will rapidly degrade its structural integrity, leading to failed syntheses and irreproducible assays.

Mechanistic Vulnerabilities: The Causality of Degradation

To maximize the shelf life of 2,4-Dichloro-6-Formylphenyl Benzoate, one must first understand the chemical causality behind its degradation. This compound is primarily threatened by three environmental factors:

  • Autoxidation of the Formyl (Aldehyde) Group: Aldehydes are notoriously sensitive to atmospheric oxygen[2]. Upon exposure to air, the formyl group undergoes a radical chain reaction, oxidizing into a carboxylic acid[3]. This alters the chemical composition and reactivity of the compound, rendering it useless for precise coupling reactions[4].

  • Hydrolysis of the Benzoate (Ester) Group: Esters are highly susceptible to hydrolysis when exposed to ambient moisture[5]. Water acts as a nucleophile, cleaving the ester bond to yield 2,4-dichloro-6-formylphenol and benzoic acid. This degradation pathway is heavily dependent on relative humidity and accelerates exponentially with increased temperature[6].

  • Photodegradation: The presence of an aryl chloride and conjugated carbonyl systems means that prolonged exposure to ultraviolet (UV) light can induce radical formation, leading to unwanted polymerization or self-condensation[7].

Quantitative Storage Parameters

The following table summarizes the quantitative environmental thresholds required to block the degradation pathways mentioned above.

ParameterIdeal ConditionAcceptable (Short-Term)High-Risk ConditionMechanistic Rationale
Temperature -20°C 2°C to 8°C (< 1 month)> 25°CLow temperatures drastically reduce the kinetic rate of ester hydrolysis and autoxidation[6].
Atmosphere < 1% O₂ (Argon) Nitrogen PurgeAmbient Air (~21% O₂)Displacing oxygen prevents the radical autoxidation of the formyl group to a carboxylic acid[2].
Humidity < 10% RH < 30% RH> 50% RHA desiccated environment starves the nucleophilic hydrolysis of the benzoate ester[5].
Light Exposure 0 Lux (Dark) Amber GlasswareClear Glass / Direct UVDarkness prevents photon-induced radical generation and subsequent polymerization[4].
Expected Shelf Life > 12 Months 1 to 3 Months< 1 WeekSynergistic control of all parameters ensures maximum compound stability[8].

Degradation & Intervention Workflow

Below is a logical map illustrating how specific storage interventions directly block the chemical degradation pathways of 2,4-Dichloro-6-Formylphenyl Benzoate.

G cluster_degradation Degradation Pathways cluster_storage Ideal Storage Interventions Compound 2,4-Dichloro-6-Formylphenyl Benzoate Oxidation Autoxidation (O2 Exposure) Compound->Oxidation Aldehyde group Hydrolysis Ester Hydrolysis (H2O Exposure) Compound->Hydrolysis Benzoate ester Photo Photodegradation (UV Light) Compound->Photo Aryl chloride Carboxylic Carboxylic Acid Formation Oxidation->Carboxylic Phenol Phenol & Benzoic Acid Cleavage Hydrolysis->Phenol Radical Radical Polymerization Photo->Radical Argon Argon/N2 Purge Argon->Oxidation Blocks Desiccant Desiccant/Dry Seal Desiccant->Hydrolysis Blocks Amber Amber Vial/Dark Amber->Photo Blocks Cold Cold Storage (-20°C) Cold->Oxidation Cold->Hydrolysis

Degradation pathways of 2,4-Dichloro-6-Formylphenyl Benzoate and targeted storage interventions.

Self-Validating Protocol: Aliquoting and Long-Term Storage

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk compound must be aliquoted immediately upon receipt. This protocol includes built-in validation checks to ensure the system remains uncompromised.

Step 1: Baseline Visual Validation

  • Action: Inspect the bulk powder under controlled lighting before opening.

  • Validation Check: The material must be a white to off-white powder. If a distinct yellow or brown tint is observed, pre-existing autoxidation or polymerization has already occurred. Note: Storage protocols only halt further degradation; they do not reverse it.

Step 2: Inert Atmosphere Aliquoting

  • Action: Transfer the bulk container into a glovebox purged with Argon (preferred over Nitrogen due to its higher density, which better blankets the solid)[2].

  • Validation Check: Confirm the glovebox sensors read < 1% O₂ and < 10% RH before unsealing the master container.

Step 3: Distribution and Desiccation

  • Action: Weigh out single-use aliquots into pre-dried, amber borosilicate glass vials. Add a small, sealed packet of activated silica gel or Drierite to the secondary storage container (not directly touching the chemical).

  • Validation Check: Ensure the amber vials block >99% of UV light. The desiccant should contain a moisture indicator (e.g., blue when dry, pink when exhausted) to provide a continuous visual validation of the micro-environment's humidity[5].

Step 4: Hermetic Sealing

  • Action: Cap the vials tightly with PTFE-lined caps. Wrap the junction between the cap and the vial tightly with Parafilm.

  • Validation Check: The cap must be physically immovable by light manual twisting, and the Parafilm must show no micro-tears, confirming a hermetic seal.

Step 5: Cold Storage

  • Action: Transfer the sealed aliquots to a dedicated, temperature-monitored -20°C freezer[8].

  • Validation Check: Review the freezer's digital temperature log weekly to confirm no auto-defrost cycles have raised the internal temperature above -15°C.

Troubleshooting & FAQs

Q: I accidentally left a vial of 2,4-Dichloro-6-Formylphenyl Benzoate on the benchtop overnight. Is it still usable? A: It depends on the ambient conditions. If the vial was tightly sealed and wrapped in Parafilm, the internal argon atmosphere likely protected it from oxidation[4]. However, if it was unsealed and exposed to ambient air and humidity at room temperature, the formyl group has likely begun oxidizing to a carboxylic acid[3]. We recommend running a quick Thin-Layer Chromatography (TLC) or LC-MS check against a pristine standard before using it in any sensitive synthesis.

Q: Why does the protocol specify Argon over Nitrogen for the inert purge? A: While both are inert, Argon is heavier than air. When you purge a vial with Argon, the gas sinks and forms a protective physical blanket directly over the solid chemical, effectively displacing the lighter oxygen molecules[2]. Nitrogen is slightly lighter than air and dissipates more rapidly when the vial is opened, offering less transient protection during handling.

Q: My desiccant indicator turned pink inside the secondary storage bag. What should I do? A: A pink indicator means the relative humidity inside the secondary container has exceeded safe thresholds, putting the benzoate ester at high risk for hydrolysis[5]. Immediately transfer the vials back into a glovebox, wipe the exterior of the vials, replace the desiccant with a fresh (blue) packet, and re-seal the secondary bag.

Q: Can I store this compound in a standard laboratory refrigerator (4°C) instead of a -20°C freezer? A: Standard 4°C refrigeration is acceptable only for short-term storage (less than 1 month)[8]. For long-term preservation, the Arrhenius equation dictates that the rate of ester hydrolysis and autoxidation is significantly suppressed at -20°C[6]. Furthermore, standard refrigerators often have high internal humidity; if you must use one, double-bag the vials with abundant desiccant.

References

  • [5] Carbodiimide.com. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at:[Link]

  • [2] AskFilo. Why do aldehydes require an inert atmosphere? Available at:[Link]

  • [7] PatSnap. Alkane vs Aldehyde: Stability Comparisons in Fuel. Available at:[Link]

  • [6] NASA Technical Reports Server. N95-24124: The effects of storage temperature and humidity on the hydrolysis of polyester. Available at:[Link]

  • [3] NIH/PMC. Silver(I) as a widely applicable, homogeneous catalyst for aerobic oxidation of aldehydes toward carboxylic acids in water. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2,4-Dichloro-6-Formylphenyl Benzoate: A Comparative Guide to High-Resolution NMR vs. Orthogonal Techniques

Executive Summary In the synthesis of highly functionalized pharmaceutical intermediates, structural ambiguity is a critical failure point. 2,4-Dichloro-6-formylphenyl benzoate (C₁₄H₈Cl₂O₃) is a sterically hindered, elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of highly functionalized pharmaceutical intermediates, structural ambiguity is a critical failure point. 2,4-Dichloro-6-formylphenyl benzoate (C₁₄H₈Cl₂O₃) is a sterically hindered, electron-deficient scaffold featuring three distinct functional domains: a benzoate ester, an aldehyde, and an aryl chloride core.

This guide objectively compares the diagnostic performance of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal analytical techniques (GC-MS, FT-IR). By employing a self-validating experimental workflow, we demonstrate why NMR remains the gold standard for resolving positional isomers and establishing absolute regiochemistry.

Methodological Comparison: NMR vs. Orthogonal Alternatives

When validating the structure of 2,4-dichloro-6-formylphenyl benzoate, relying solely on basic analytical tools can lead to catastrophic misassignments. Table 1 objectively compares the capabilities of standard techniques.

Table 1: Performance Comparison of Analytical Modalities
Analytical TechniqueRegiochemical ResolutionFunctional Group IDMolecular Weight ConfirmationPositional Isomer Differentiation
High-Res ¹H/¹³C NMR Excellent Excellent (via Chemical Shifts)NoYes (via J-coupling)
2D NMR (HMBC) Ultimate Excellent NoYes (via long-range C-H)
GC-MS (Electron Ionization) PoorModerate (Fragment loss)Yes (m/z 294 for isotopes)No
FT-IR Spectroscopy NoneExcellent (C=O stretches)NoNo

The Analytical Verdict: While Mass Spectrometry (MS)[1] easily confirms the molecular weight and the loss of a benzoyl radical (m/z 105), it cannot differentiate between 2,4-dichloro and 2,6-dichloro positional isomers. Similarly, FT-IR will confirm the presence of the ester (~1730 cm⁻¹) and aldehyde (~1700 cm⁻¹) carbonyls, but provides zero spatial connectivity. Only NMR provides an exact topological map of the molecule.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system . Every step includes a causality statement explaining why the parameter is chosen, alongside an internal validation checkpoint.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)[1].

    • Causality: CDCl₃ is selected because the target molecule lacks exchangeable protons (e.g., -OH, -NH), preventing deuterium exchange while providing excellent solubility. TMS acts as the absolute zero-point reference.

  • Instrument Tuning & Shimming: Tune the probe on a 400 MHz (or higher) spectrometer to the ¹H and ¹³C frequencies.

    • Validation Checkpoint: Before interpreting the ¹³C spectrum, verify that the solvent peak (CDCl₃) appears as a sharp, distinct triplet at exactly 77.16 ppm. If the triplet is skewed, the magnetic field homogeneity (shimming) is suboptimal and the acquisition must be repeated to prevent artifactual peak merging in the crowded aromatic region (127–135 ppm).

  • ¹H NMR Acquisition: Acquire 16 scans using a standard 30-degree pulse sequence (zg30) with a 1.0-second relaxation delay (D1).

    • Validation Checkpoint: The formyl proton (-CHO) must integrate to exactly 1.00. If the benzoate ortho-protons integrate to anything other than 2.00 relative to the formyl peak, the sample is impure or the D1 delay was insufficient.

  • ¹³C NMR Acquisition: Acquire 1024 scans using a proton-decoupled pulse sequence (zgpg30) with an extended D1 of 2.5 seconds[1].

    • Causality: The extended relaxation delay is mandatory. Quaternary carbons (C1, C2, C4, C6, and the two carbonyls) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ relaxation times. A short D1 would artificially suppress these critical signals.

Structural Elucidation Logic & Workflow

The logic of assigning the structure relies heavily on the splitting patterns. The central ring contains only two protons (H-3 and H-5). Because they are separated by a carbon bearing a chlorine atom (C-4), they exhibit meta-coupling (J ≈ 2.5 Hz)[2]. This instantly proves the 2,4-substitution pattern.

Analytical_Comparison cluster_NMR High-Resolution NMR (Primary) cluster_Ortho Orthogonal Methods (Alternative) Compound 2,4-Dichloro-6-Formylphenyl Benzoate NMR1 1H/13C NMR (Exact Regiochemistry) Compound->NMR1 MS GC-MS (EI) (Molecular Weight & Fragments) Compound->MS IR FT-IR (Functional Groups Only) Compound->IR NMR2 2D HMBC (Ester Linkage Proof) NMR1->NMR2 Decision Does the method resolve positional isomers? NMR2->Decision MS->Decision IR->Decision Success Full Structural Elucidation Decision->Success Yes (NMR) Fail Ambiguous Isomer Assignment Decision->Fail No (MS/IR)

Comparison of NMR vs. orthogonal methods for structural elucidation of the target compound.

Quantitative Data Presentation

The following tables summarize the benchmark chemical shifts required to confirm the identity and purity of the synthesized compound. Data is synthesized from established substituent effects for phenyl benzoate derivatives[3] and dichlorosalicylaldehyde cores[4].

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
10.15 Singlet (s)-1HFormyl proton (-CHO). Highly deshielded by the carbonyl oxygen.
8.20 Doublet of doublets (dd)8.2, 1.42HBenzoate H-ortho. Deshielded by the adjacent ester carbonyl[3].
7.85 Doublet (d)2.51HCentral ring H-5. Exhibits meta-coupling; deshielded by the adjacent formyl group.
7.68 Triplet of triplets (tt)7.6, 1.41HBenzoate H-para.
7.62 Doublet (d)2.51HCentral ring H-3. Exhibits meta-coupling; flanked by two Cl atoms.
7.53 Triplet (t)8.02HBenzoate H-meta.
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment & Rationale
188.5 Quaternary (C=O)Formyl carbonyl. Characteristic downfield shift for aryl aldehydes[4].
164.0 Quaternary (C=O)Benzoate ester carbonyl[3].
146.5 Quaternary (C-O)Central ring C-1. Deshielded by the electronegative ester oxygen.
134.2 Tertiary (C-H)Benzoate C-para.
133.5 Quaternary (C-Cl)Central ring C-4.
131.0 Quaternary (C-CHO)Central ring C-6.
130.5 Tertiary (C-H)Benzoate C-ortho.
129.8 Quaternary (C-Cl)Central ring C-2.
129.0 Quaternary (C-C)Benzoate C-ipso.
128.8 Tertiary (C-H)Benzoate C-meta.
128.5 Tertiary (C-H)Central ring C-3.
127.5 Tertiary (C-H)Central ring C-5.

References

  • BenchChem Technical Support Team. "Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide." BenchChem.
  • Royal Society of Chemistry. "Electronic Supplementary Information: Phenyl benzoate derivatives." RSC.
  • National Center for Biotechnology Information. "3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660." PubChem.
  • Shapiro, B. I., & Mohrmann, L. E. "A compilation of aromatic proton chemical shifts in mono- and di-substituted benzenes." NIST Standard Reference Data.

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Comparative

Comprehensive LC-MS/MS Fragmentation Analysis and Platform Comparison for 2,4-Dichloro-6-Formylphenyl Benzoate

As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the structural elucidation and quantification of complex esters like 2,4-Dichloro-6-Formylphenyl Benzoate (CAS 258264-70-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the structural elucidation and quantification of complex esters like 2,4-Dichloro-6-Formylphenyl Benzoate (CAS 258264-70-9) become critical. This compound presents unique analytical challenges due to its multiple reactive sites (ester, formyl, and chlorinated aromatic ring).

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) platforms—High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (TQ-MS)—for the analysis of this compound. Furthermore, it details the mechanistic fragmentation pathways and establishes a self-validating experimental protocol designed for absolute scientific integrity.

Mechanistic Fragmentation Pathways: The Causality of CID

Understanding the exact fragmentation behavior of 2,4-Dichloro-6-Formylphenyl Benzoate under Collision-Induced Dissociation (CID) is foundational for developing robust quantitative assays.

When ionized via Electrospray Ionization (ESI) in positive mode, protonation predominantly occurs at the carbonyl oxygen of the benzoate group due to its higher proton affinity compared to the formyl group.

  • Primary Cleavage (Ester Bond): The most thermodynamically favorable pathway is the cleavage of the ester C-O bond. This yields a highly stable benzoyl cation ( [C7​H5​O]+ ) at an exact mass of m/z 105.0335. This is a universal hallmark for phenyl benzoate derivatives [1].

  • Secondary Cleavage (CO Loss): The benzoyl cation undergoes subsequent neutral loss of carbon monoxide (CO, 28 Da) to form a phenyl cation ( [C6​H5​]+ ) at m/z 77.0386.

  • Phenolic Fragment Retention: Alternatively, charge retention on the phenolic moiety yields the protonated 2,4-dichloro-6-formylphenol ion at m/z 190.9661. The presence of two chlorine atoms creates a highly diagnostic isotopic pattern (approximate 9:6:1 abundance ratio for M : M+2 : M+4) [2].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 294.9928 (C14H9Cl2O3+) Benzoyl Benzoyl Cation m/z 105.0335 (C7H5O+) Precursor->Benzoyl Ester Cleavage Neutral Loss: Phenol Phenol Phenolic Cation m/z 190.9661 (C7H5Cl2O2+) Precursor->Phenol Ester Cleavage Neutral Loss: Benzoic Acid Phenyl Phenyl Cation m/z 77.0386 (C6H5+) Benzoyl->Phenyl -CO (28 Da) CO_Loss CO Loss Fragment m/z 162.9712 (C6H5Cl2O+) Phenol->CO_Loss -CO (28 Da) from Formyl

CID Fragmentation pathway of protonated 2,4-Dichloro-6-Formylphenyl Benzoate.

Platform Comparison: HRMS (Orbitrap/Q-TOF) vs. TQ-MS

Selecting the right mass spectrometry platform depends on the phase of research. HRMS platforms (like Orbitrap or Q-TOF) are indispensable for structural elucidation and identifying unknown degradation products, whereas TQ-MS remains the gold standard for high-throughput, sensitive quantification [4].

Performance Comparison Data

The following table summarizes the experimental performance of both platforms when analyzing 2,4-Dichloro-6-Formylphenyl Benzoate. Data reflects optimized conditions using a sub-2 µm C18 column.

Performance MetricHRMS (Orbitrap / Q-TOF)TQ-MS (Triple Quadrupole)Causality / Scientific Insight
Mass Accuracy < 2 ppm~ 0.1 DaHRMS resolves isobaric interferences, confirming the exact elemental composition of the m/z 190.9661 fragment.
Resolving Power 70,000 - 140,000 (FWHM)Unit Resolution (~0.7 FWHM)High resolution separates the target from endogenous matrix lipids that share nominal masses.
LOD (Limit of Detection) 1.5 ng/mL0.05 ng/mLTQ-MS utilizes Multiple Reaction Monitoring (MRM), filtering out background noise to achieve superior signal-to-noise ratios.
Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitudeTQ detectors (electron multipliers) saturate less quickly than Orbitrap image current detectors.
Primary Application Metabolite ID, Degradation ProfilingPK/PD Studies, High-Throughput QCHRMS provides full-scan data retrospectively; TQ-MS provides targeted, high-duty-cycle data.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . This means the method contains internal checks (isotopic fidelity and internal standardization) that automatically flag analytical errors, preventing false positives.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Standard Preparation: Dissolve 2,4-Dichloro-6-Formylphenyl Benzoate in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Internal Standard (IS) Spiking: Spike samples with 10 ng/mL of a deuterated analog (e.g., Phenyl-d5 Benzoate) to correct for matrix effects and ionization suppression.

  • System Suitability Test (SST): Inject a blank (Acetonitrile) followed by the Lower Limit of Quantification (LLOQ) standard. Validation Check: The blank must show <5% of the LLOQ signal at the target retention time to confirm zero carryover.

Phase 2: Liquid Chromatography (LC) Separation

  • Column: Use a C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size) to ensure sharp peak shapes and minimize diffusion.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Water (Promotes protonation [M+H]+ ).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MRM Optimization on TQ-MS)

  • Source Parameters: ESI Positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 400°C.

  • Precursor Selection (Q1): Isolate the [M+H]+ ion at m/z 295.0.

    • Self-Validation Check (Isotope Fidelity): The software must verify the presence of the m/z 297.0 (M+2) peak at exactly ~65% of the M peak intensity. If this ratio shifts, it indicates a co-eluting interference.

  • Collision Energy (CE) Optimization (Q2): Apply a CE ramp (10-40 eV) using Argon collision gas.

  • Product Ion Selection (Q3):

    • Quantifier Transition:m/z 295.0 105.0 (CE: 15 eV). Chosen for maximum intensity.

    • Qualifier Transition:m/z 295.0 77.0 (CE: 30 eV). Chosen for confirmation.

Workflow Prep Sample Prep & IS Spiking LC UHPLC Separation (C18, Gradient) Prep->LC Ionization ESI(+) Protonation LC->Ionization MS1 Q1: Isolate m/z 295 (Isotope Check) Ionization->MS1 CID Q2: CID (Argon, 15-30 eV) MS1->CID MS2 Q3: Detect m/z 105 (Quantifier) CID->MS2

Self-validating LC-MS/MS workflow for the quantification of the target compound.

Conclusion & Recommendations

For the robust analysis of 2,4-Dichloro-6-Formylphenyl Benzoate, the choice of platform dictates the analytical capability.

  • For structural elucidation and degradation studies: Utilize HRMS. The ability to achieve sub-2 ppm mass accuracy is non-negotiable for confirming the exact elemental composition of the characteristic m/z 190.9661 dichloro-phenolic fragment, distinguishing it from isobaric background noise[4].

  • For pharmacokinetic (PK) or trace-level quantification: TQ-MS is the superior choice. By utilizing the m/z 295.0 105.0 transition, analysts can achieve sub-nanogram sensitivity. However, analysts must incorporate the M+2 isotope check into their MS1 filtering to maintain a self-validating assay and prevent false positives caused by matrix interferences [2].

References

  • BenchChem Technical Support Team. (2025). Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide. BenchChem.
  • Niessen, W. M. A., & Correa C., R. A. (n.d.). Fragmentation of even-electron ions in tandem mass spectrometry. Hyphen MassSpec.
  • National Institutes of Health. (2001). Analysis of Diacyl Peroxides by Ag+ Coordination Ionspray Tandem Mass Spectrometry: Free Radical Pathways of Complex Decomposition. PubMed.
  • American Chemical Society. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. ACS Publications.
Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2,4-Dichloro-6-Formylphenyl Benzoate

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of a compound's purity is a cornerstone of quality control and regulatory compliance. This guide, intended for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of a compound's purity is a cornerstone of quality control and regulatory compliance. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, scientifically grounded approach to developing and validating a robust HPLC method for quantifying the purity of 2,4-Dichloro-6-Formylphenyl Benzoate. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a self-validating and trustworthy analytical procedure.

The Rationale for HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of components in a mixture.[1] Its suitability for analyzing 2,4-Dichloro-6-Formylphenyl Benzoate, a moderately polar organic molecule, stems from several key advantages:

  • High Resolution: HPLC offers excellent resolving power, enabling the separation of the main compound from closely related impurities and degradation products.

  • Sensitivity: With modern detectors, such as UV-Vis or Diode Array Detectors (DAD), HPLC can detect and quantify impurities at very low levels.

  • Versatility: A wide range of stationary and mobile phases are available, allowing for the optimization of separations for a vast array of compounds.[2]

  • Quantitative Accuracy and Precision: When properly validated, HPLC methods provide highly accurate and precise results, which are essential for regulatory submissions.

While other techniques exist, HPLC often represents the gold standard for purity analysis due to its balance of resolution, sensitivity, and quantitative capability.[3]

Strategic HPLC Method Development

The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation.[4] The following sections detail the logical progression and rationale for each step.

Understanding the Analyte: 2,4-Dichloro-6-Formylphenyl Benzoate

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. 2,4-Dichloro-6-Formylphenyl Benzoate possesses a benzoate ester functional group and a formyl (aldehyde) group on a dichlorinated phenyl ring. These features suggest that the molecule will have significant UV absorbance, making UV detection a suitable choice. The presence of the ester and aldehyde groups also indicates potential susceptibility to hydrolysis and oxidation, respectively, which are important considerations when selecting sample preparation and mobile phase conditions.

Initial Screening and Column Selection

The goal of the initial screening is to find a suitable stationary phase (column) and mobile phase combination that provides good peak shape and retention for the main analyte.

  • Column Chemistry: For a molecule of this polarity, a reversed-phase C18 column is an excellent starting point. C18 columns are versatile and provide good retention for a wide range of organic molecules. A standard dimension, such as 4.6 x 150 mm with 5 µm particle size, is a good choice for initial development.

  • Mobile Phase Selection: A typical starting point for reversed-phase chromatography is a gradient of acetonitrile and water. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can help to protonate any acidic functional groups and improve peak shape.

Optimization of Chromatographic Conditions

Once initial conditions are established, the method is optimized to achieve the desired resolution, run time, and sensitivity.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity analysis as it allows for the elution of both polar and non-polar impurities within a reasonable timeframe.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column. Adjusting the flow rate can impact resolution and analysis time.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, is crucial for reproducible retention times.

  • Detection Wavelength: The selection of an appropriate detection wavelength is critical for sensitivity. An initial UV scan of a dilute solution of 2,4-Dichloro-6-Formylphenyl Benzoate should be performed to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the best sensitivity for the main peak and any structurally similar impurities.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Analyte Analyte Characterization (2,4-Dichloro-6-Formylphenyl Benzoate) Column Column Selection (e.g., C18, 4.6x150mm, 5µm) Analyte->Column MobilePhase Mobile Phase Screening (Acetonitrile/Water with Acid) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient FlowRate Flow Rate Adjustment Gradient->FlowRate Temperature Column Temperature Control FlowRate->Temperature Wavelength Wavelength Selection (λmax) Temperature->Wavelength FinalMethod Optimized & Robust HPLC Method Wavelength->FinalMethod

Caption: A streamlined workflow for HPLC method development.

Rigorous Method Validation: Following ICH Q2(R1) Guidelines

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[5][6][7][8]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8] To demonstrate specificity, a forced degradation study can be performed. This involves subjecting a sample of 2,4-Dichloro-6-Formylphenyl Benzoate to stress conditions (e.g., acid, base, heat, light, and oxidation) to generate potential degradation products. The stressed samples are then analyzed to ensure that the main peak is well-resolved from any degradation peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2] This is typically demonstrated by preparing a series of at least five standard solutions of 2,4-Dichloro-6-Formylphenyl Benzoate at different concentrations and analyzing them. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1 (typically >0.999).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing a recovery study. This involves spiking a placebo (if applicable) or a known concentration of the sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of the added analyte is then calculated.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is usually assessed by performing at least six replicate injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Typical parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

ValidationProcess Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (Calibration Curve) Validation->Linearity Accuracy Accuracy (Recovery Studies) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis.

Technique Principle Advantages for Purity Assessment Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds.[1]Can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile components in the gas phase.Excellent for volatile and semi-volatile compounds. Often coupled with Mass Spectrometry (MS) for definitive identification.[9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information for impurity identification. Quantitative NMR (qNMR) can determine purity without a reference standard for the impurity.Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals.
Thin-Layer Chromatography (TLC) Separation based on partitioning on a thin layer of adsorbent material.Simple, rapid, and cost-effective for qualitative screening. Can be used to quickly assess the presence of major impurities.Limited resolution and quantitative capability compared to HPLC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight information for impurity identification. Can be coupled with LC or GC for enhanced specificity.[3][10]Not a standalone separation technique.

Experimental Protocols

Proposed HPLC Method for Purity of 2,4-Dichloro-6-Formylphenyl Benzoate
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (determined experimentally)
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol for Linearity Study
  • Prepare a stock standard solution of 2,4-Dichloro-6-Formylphenyl Benzoate at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a series of five calibration standards by diluting the stock solution to concentrations of, for example, 0.05, 0.1, 0.2, 0.5, and 1.0 mg/mL.

  • Inject each calibration standard into the HPLC system in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Conclusion

The development and validation of a robust HPLC method are critical for ensuring the purity and quality of 2,4-Dichloro-6-Formylphenyl Benzoate. By following a systematic approach to method development and adhering to the comprehensive validation guidelines set forth by the ICH, a reliable and scientifically sound analytical procedure can be established. This guide provides a framework for this process, emphasizing the importance of understanding the underlying scientific principles to make informed experimental choices. While HPLC is a powerful primary technique, a comprehensive purity assessment may also benefit from the application of orthogonal methods like GC-MS or qNMR for a more complete characterization of the material.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Principles of Chromatography Method Development. IntechOpen. (2019). [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. PubMed. (1994). [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC method development and validation: an overview. SciSpace. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. (2014). [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

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Comparative

A Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-Formylphenyl Benzoate via FTIR

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,4-Dichloro-6-Formylphenyl Benzoate. Designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,4-Dichloro-6-Formylphenyl Benzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a comparative framework, grounding its predictions in the well-established spectroscopy of its constituent chemical motifs: aromatic aldehydes, aromatic esters, and chlorinated aromatic systems. By understanding the vibrational characteristics of these components, we can build a reliable interpretive model for the target molecule, enabling its unambiguous identification and characterization.

Deconstructing the Molecule for Spectroscopic Analysis

The cornerstone of interpreting any spectrum is a thorough understanding of the molecule's structure. 2,4-Dichloro-6-Formylphenyl Benzoate is a multi-functional molecule. For the purposes of FTIR analysis, we can dissect it into three primary vibrational components:

  • The Aromatic Ester Group: Comprising the benzoate ring, the ester carbonyl (C=O), and the C-O linkages. Its vibrational properties can be compared to model compounds like phenyl benzoate or methyl benzoate.

  • The Substituted Aldehyde Group: This includes the formyl group (-CHO) attached to a heavily substituted dichlorinated phenyl ring. The key features are the aldehyde carbonyl (C=O) and the unique aldehydic C-H bond. Benzaldehyde serves as a primary reference.[1][2]

  • The Dichlorinated Aromatic System: The two chlorine atoms on the phenyl ring introduce C-Cl vibrations and, critically, influence the positions of other ring-related absorptions, such as C-H and C=C vibrations, due to electronic (inductive) and mass effects.

The interplay of these groups—specifically the electronic conjugation and inductive effects—will cause shifts in the expected absorption frequencies compared to simpler, monosubstituted reference compounds.

Predicted FTIR Absorption Bands: A Region-by-Region Analysis

The following sections detail the expected characteristic absorption bands for 2,4-Dichloro-6-Formylphenyl Benzoate, grounded in data from analogous structures.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This is often the most intense and diagnostic region in the spectrum for this molecule. A key challenge and identifying feature will be the presence of two distinct carbonyl peaks due to the ester and aldehyde functionalities.

  • Ester C=O Stretch: For aromatic esters, the C=O stretching vibration is typically observed between 1730 and 1715 cm⁻¹.[3][4] Conjugation with the aromatic ring lowers this frequency compared to saturated esters.[3][5] We predict this band to appear in the 1725-1715 cm⁻¹ range.

  • Aldehyde C=O Stretch: Aldehydes conjugated to an aromatic ring typically show a C=O absorption near 1705 cm⁻¹.[6][7] The presence of electron-withdrawing chlorine atoms on the same ring is expected to slightly increase the frequency. Therefore, a strong absorption is predicted in the 1710-1700 cm⁻¹ range.

The resolution of these two closely spaced, strong carbonyl bands will be a definitive characteristic of the molecule's FTIR spectrum.

The C-H Stretching Region (3100-2700 cm⁻¹)

This region provides clear markers for both the aromatic rings and the unique aldehyde group.

  • Aromatic C-H Stretch: Like most aromatic compounds, weak to medium absorptions are expected just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[1][8]

  • Aldehydic C-H Stretch (Fermi Doublet): This is a highly diagnostic feature for aldehydes. Two weak but sharp bands are expected.[1][6] One appears around 2850-2820 cm⁻¹ and the other, more distinct, peak appears around 2750-2720 cm⁻¹ .[2][9] The presence of this lower wavenumber peak is a strong confirmation of the aldehyde functionality.[2]

The Fingerprint Region (1600-600 cm⁻¹)

This complex region contains a wealth of structural information arising from C-O stretches, C=C ring vibrations, C-H bending, and C-Cl stretches.

  • Aromatic C=C Stretching: A series of medium-intensity bands between 1600-1450 cm⁻¹ are characteristic of the carbon-carbon stretching within the aromatic rings.[1][8]

  • Ester C-O Stretching: Aromatic esters display two prominent C-O stretching bands.[3]

    • The asymmetric C-C(=O)-O stretch is very intense and appears in the 1310-1250 cm⁻¹ range.[3][9]

    • The symmetric O-C-C stretch is also intense and is found between 1130-1100 cm⁻¹ .[3]

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings dictates the position of these strong bands. While complex for this molecule, strong absorptions in the 900-690 cm⁻¹ region are expected.[10]

  • C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong bands in the lower frequency portion of the fingerprint region, typically between 800-600 cm⁻¹ .[10] The presence of multiple C-Cl bonds may result in several bands in this area.

Comparative Spectroscopic Data

To contextualize the predicted absorptions, the following table compares the key vibrational frequencies of 2,4-Dichloro-6-Formylphenyl Benzoate with its simpler structural analogues.

Vibrational Mode Benzaldehyde Phenyl Benzoate Predicted: 2,4-Dichloro-6-Formylphenyl Benzoate
Aromatic C-H Stretch ~3030 cm⁻¹[1]~3050 cm⁻¹~3100-3030 cm⁻¹
Aldehyde C-H Stretch ~2820 & ~2720 cm⁻¹[1]N/A~2850 & ~2750 cm⁻¹
Ester C=O Stretch N/A~1725 cm⁻¹~1725-1715 cm⁻¹
Aldehyde C=O Stretch ~1705 cm⁻¹[6]N/A~1710-1700 cm⁻¹
Aromatic C=C Stretch ~1600-1450 cm⁻¹[1]~1600-1450 cm⁻¹~1600-1450 cm⁻¹
Ester C-O Stretch N/A~1280 & ~1115 cm⁻¹[3]~1310-1250 & ~1130-1100 cm⁻¹
C-Cl Stretch N/AN/A~800-600 cm⁻¹

Experimental Protocol: Acquiring High-Quality FTIR Data

The following protocol outlines a robust method for obtaining an FTIR spectrum of a solid or viscous liquid sample like 2,4-Dichloro-6-Formylphenyl Benzoate using an Attenuated Total Reflectance (ATR) accessory, which minimizes sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR Accessory with a diamond or zinc selenide (ZnSe) crystal

Procedure:

  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-moistened (e.g., isopropanol) lint-free wipe and allow it to fully evaporate.

    • Lower the ATR anvil or press.

    • Acquire a background spectrum. This is a critical step as it references the instrument, accessory, and atmospheric conditions, which will be ratioed against the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Sample Application:

    • Retract the ATR anvil.

    • Place a small amount (typically 1-2 mg) of the solid 2,4-Dichloro-6-Formylphenyl Benzoate sample onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque knob or pressure device. The objective is to ensure intimate contact between the sample and the crystal surface. The software may have a live pressure gauge to aid this process.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample single-beam spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

    • Use peak-picking tools to identify the wavenumbers of the key absorption bands identified in this guide.

Visualization of the Analytical Workflow

The logical process of deducing the spectral features of a complex molecule from its constituent parts is a cornerstone of spectroscopic analysis.

FTIR_Analysis_Workflow Diagram 1: Interpretive Workflow for FTIR Analysis cluster_molecule Target Molecule cluster_components Structural Deconstruction cluster_prediction Spectral Prediction cluster_synthesis Final Spectrum Interpretation Molecule 2,4-Dichloro-6-Formylphenyl Benzoate Ester Aromatic Ester Motif (ref: Phenyl Benzoate) Molecule->Ester Aldehyde Aromatic Aldehyde Motif (ref: Benzaldehyde) Molecule->Aldehyde DiChloro Dichlorinated Ring Motif Molecule->DiChloro Ester_Bands Ester Bands: C=O (~1720 cm⁻¹) C-O (~1280, 1115 cm⁻¹) Ester->Ester_Bands Aldehyde_Bands Aldehyde Bands: C=O (~1705 cm⁻¹) C-H (~2850, 2750 cm⁻¹) Aldehyde->Aldehyde_Bands Ring_Bands Aromatic & Chloro Bands: C=C (~1600-1450 cm⁻¹) C-Cl (~800-600 cm⁻¹) DiChloro->Ring_Bands Final_Spectrum Predicted FTIR Spectrum: Combination of all characteristic bands with electronic shifts considered. Ester_Bands->Final_Spectrum Aldehyde_Bands->Final_Spectrum Ring_Bands->Final_Spectrum

Diagram 1: Interpretive Workflow for FTIR Analysis.

Conclusion

FTIR spectroscopy serves as a rapid, reliable, and powerful tool for the structural verification of 2,4-Dichloro-6-Formylphenyl Benzoate. While a reference spectrum may not be readily available, a deductive approach based on its fundamental chemical groups provides a highly accurate predictive model. The key identifiers for this molecule are the dual carbonyl absorptions (ester and aldehyde), the diagnostic aldehydic C-H Fermi doublet, the strong and complex ester C-O stretches, and the C-Cl vibrations in the low-frequency region. This guide provides the foundational data and comparative logic necessary for researchers to confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental workflows.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Chemistry Steps. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (2026). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • University of Calgary. (n.d.). IR: aldehydes. University of Calgary Chemistry. [Link]

  • Yadav, R. A., & Singh, O. P. (2006). The present study deals with the FTIR and Laser Raman Spectrum of 1,2-dichloro-4. Materials Science Research India. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry. [Link]

  • Anonymous. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • Wallace, J. (n.d.). Carbonyl spectroscopy. WallaceWay Organic Chemistry. [Link]

  • Anonymous. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Arjunan, V., et al. (2013). FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. PubMed. [Link]

  • Anonymous. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (2007). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate. [Link]

  • Journal of Molecular Spectroscopy. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ScienceDirect. [Link]

  • Albert, S., et al. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy. [Link]

  • MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]

  • Koca, M., & Akyüz, S. (n.d.). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Acta Physica Polonica A. [Link]

  • Liu, X., et al. (n.d.). Tracking the effect of chlorine as a substituent on vibrational coupling and energy transfer. New Journal of Chemistry. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry Analytical Lab. [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. OSU Chemistry. [Link]

  • Wrzalik, R., Merkel, K., & Kocot, A. (2003). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Modeling. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ejournal.upi.edu. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for approximately 500 ppm dichloromethane in 97 % nitrogen and 3 % oxygen after the plasma reactor. ResearchGate. [Link]

  • De la Ossa, M. A., et al. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. PubMed. [Link]

  • NIST. (n.d.). Benzoic acid, phenyl ester. NIST Chemistry WebBook. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • Wrzalik, R., Merkel, K., & Kocot, A. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. PubMed. [Link]

  • Anonymous. (n.d.). 12 Examples of IR-Spectra. [Link]

  • ResearchGate. (n.d.). Infrared data obtained for the methyl benzoate when added to the.... ResearchGate. [Link]

Sources

Validation

Comparing Electrophilic Reactivity: 2,4-Dichloro-6-Formylphenyl Benzoate vs. Standard Benzaldehydes

Executive Summary Electrophilicity is a fundamental driver of reactivity in synthetic organic chemistry and targeted drug design. When evaluating aromatic aldehydes for nucleophilic capture—such as in the design of coval...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Electrophilicity is a fundamental driver of reactivity in synthetic organic chemistry and targeted drug design. When evaluating aromatic aldehydes for nucleophilic capture—such as in the design of covalent inhibitors, dynamic combinatorial libraries, or complex heterocycle synthesis—the electronic environment of the formyl carbon dictates the reaction kinetics. This guide provides an objective, data-driven comparison between standard benzaldehydes and the highly functionalized 2,4-Dichloro-6-formylphenyl benzoate (DCFB) , detailing the mechanistic causality behind its exceptional reactivity.

Mechanistic Causality: The Architecture of Hyper-Electrophilicity

To understand why DCFB exhibits vastly superior electrophilicity compared to baseline benzaldehydes, we must deconstruct its substitution pattern relative to the formyl group. In DCFB, the formyl carbon is influenced by three key substituents: an ortho-benzoate ester (-OBz) and two meta-chlorine atoms.

  • Suppression of Resonance (+M) via Esterification: In free salicylaldehyde (2-hydroxybenzaldehyde), the ortho-hydroxyl group strongly donates electron density into the ring via resonance, severely dampening the aldehyde's electrophilicity. Furthermore, intramolecular hydrogen bonding stabilizes the ground state. By masking this hydroxyl group as a benzoate ester, the oxygen's lone pairs are cross-conjugated into the benzoyl carbonyl. This effectively neutralizes its +M donating ability, leaving only its strong inductive (-I) withdrawing effect.

  • Dual Inductive Withdrawal (-I) from Meta-Halogens: The chlorine atoms are positioned meta to the formyl group. At the meta position, halogens cannot donate electron density via resonance to the carbonyl carbon. Instead, they exert a purely inductive electron-withdrawing effect. The synergistic pull of two meta-chlorines creates a profound depletion of π -electron density at the formyl carbon, drastically lowering the activation energy for nucleophilic attack [2].

ElectronicEffects A 2,4-Dichloro-6-Formylphenyl Benzoate B m,m'-Dichloro Substitution (Pure -I Inductive Effect) A->B C o-Benzoate Ester (Suppressed +M, Strong -I) A->C D Intense Depletion of Pi-Electron Density B->D C->D E Hyper-Electrophilic Carbonyl Carbon D->E

Fig 1: Synergistic electron-withdrawing effects driving the hyper-electrophilicity of DCFB.

Quantitative Benchmarking

The intrinsic reactivity of these electrophiles can be contextualized using linear free energy relationships (LFER) and established electrophilicity parameters ( E ) [1]. The table below summarizes the comparative electronic parameters and relative reaction rates ( krel​ ) for imine formation with a standard primary amine.

CompoundSubstituent Effects ( Σσ )Relative Reactivity ( krel​ )*Carbonyl δ+ Character
Benzaldehyde None (0.00)1.0 (Baseline)Moderate
4-Chlorobenzaldehyde p-Cl (+0.23)~3.5Elevated
4-Nitrobenzaldehyde p-NO 2​ (+0.78)~45.0High
Salicylaldehyde o-OH (Strong +M, H-bond)< 0.1Very Low
2,4-Dichloro-6-formylphenyl benzoate o-OBz, m,m'-diCl ( Σσ≈+1.1 )> 500.0 Exceptionally High

*Relative reaction rates ( krel​ ) are normalized to benzaldehyde for the nucleophilic addition of benzylamine in non-polar aprotic conditions at 298 K.

Self-Validating Kinetic Protocol: Competitive NMR Assay

To empirically validate the hyper-electrophilicity of DCFB without the confounding variables of absolute kinetic measurements (which are highly sensitive to trace moisture and temperature fluctuations), we utilize a self-validating competitive in situ 1 H NMR assay.

Causality of Experimental Choices:

  • Solvent (CDCl 3​ ): A non-polar, non-hydrogen-bonding solvent is critical. Protic solvents (like Methanol- d4​ ) would artificially mask the intrinsic electrophilicity by hydrogen-bonding to the carbonyl oxygen, leveling the reaction rates.

  • Sub-stoichiometric Nucleophile: By providing only 0.5 equivalents of the amine to a 1:1 mixture of the two competing aldehydes, the system is forced into direct kinetic competition. This makes the resulting product ratio a direct reflection of relative reaction rates, inherently controlling for any pipetting errors or temperature drifts.

Workflow S1 Step 1: Equimolar Mixture (DCFB + Benzaldehyde in CDCl3) S2 Step 2: Sub-stoichiometric Nucleophile (0.5 eq Benzylamine) S1->S2 S3 Step 3: In Situ 1H NMR Monitoring (298 K, 400 MHz) S2->S3 S4 Step 4: Integration of Aldehyde vs Imine Signals S3->S4 S5 Step 5: Derivation of Relative Rate Constants (k_rel) S4->S5

Fig 2: Self-validating competitive kinetic workflow for electrophilicity benchmarking.

Step-by-Step Methodology:
  • Preparation of Standard Solution: In an oven-dried NMR tube purged with argon, dissolve exactly 0.10 mmol of 2,4-Dichloro-6-formylphenyl benzoate and 0.10 mmol of standard Benzaldehyde in 0.5 mL of anhydrous CDCl 3​ .

  • Baseline Acquisition: Acquire a baseline 1 H NMR spectrum to integrate the distinct aldehyde protons (DCFB typically resonates at ~10.4 ppm, while Benzaldehyde appears at ~10.0 ppm). Set both integrals to 1.00.

  • Nucleophile Injection: Using a gas-tight microsyringe, inject 0.05 mmol of Benzylamine directly into the NMR tube. Invert the tube three times for rapid mixing.

  • Kinetic Monitoring: Immediately place the tube in the NMR spectrometer and acquire spectra every 2 minutes at a constant temperature of 298 K until the amine is fully consumed (indicated by the cessation of spectral changes).

  • Data Analysis: Integrate the decay of the aldehyde signals and the growth of the corresponding imine signals (typically found between 8.2 - 8.6 ppm). Calculate krel​ using the standard competitive kinetic equation: krel​=ln([A]0​/[A]t​)/ln([B]0​/[B]t​) .

Strategic Applications in Drug Development

Because of its heightened reactivity, DCFB serves as an excellent scaffold for capturing weak or sterically hindered nucleophiles. In drug discovery, such hyper-electrophilic warheads are utilized to target non-catalytic lysine or cysteine residues in challenging protein binding sites [3]. Additionally, the ortho-benzoate group can act as a strategic leaving group; following initial imine formation with a target amine, the system is primed for intramolecular acyl transfer or cyclization cascades to form complex heterocyclic pharmacophores.

References

  • Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • What defines electrophilicity in carbonyl compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Stepwise Discrimination between Four Modes of Toxic Action of Phenols in the Tetrahymena pyriformis Assay Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Comparative

The Definitive Guide to Structural Elucidation: A Comparative Analysis of Single-Crystal X-ray Diffraction for 2,4-Dichloro-6-Formylphenyl Benzoate

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of single-crystal X-ray...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of single-crystal X-ray diffraction (XRD) with other common analytical techniques for the structural characterization of small organic molecules, using the example of 2,4-dichloro-6-formylphenyl benzoate.

While a direct crystal structure for 2,4-dichloro-6-formylphenyl benzoate is not publicly available in the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures[1][2][3][4], we can draw valuable insights from the closely related compound, 2,4-dichlorophenyl benzoate, for which crystal data has been published[5]. This allows for a realistic and data-driven comparison of the analytical power of single-crystal XRD.

The Unparalleled Insight of Single-Crystal XRD

Single-crystal XRD stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. It provides a complete, three-dimensional model of a molecule's structure, including bond lengths, bond angles, and torsion angles. This level of detail is often unattainable with other analytical methods.

For a molecule like 2,4-dichloro-6-formylphenyl benzoate, a successful single-crystal XRD experiment would definitively answer critical questions about its conformation, such as the dihedral angle between the two aromatic rings and the orientation of the ester and formyl groups. This information is crucial for understanding its chemical reactivity, physical properties, and potential biological activity.

The experimental workflow for single-crystal XRD is a multi-step process that demands precision and expertise.

Experimental Workflow for Single-Crystal XRD

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 2,4-dichloro-6-formylphenyl benzoate Purification Purification Synthesis->Purification Crystallization Crystallization (e.g., slow evaporation, vapor diffusion) Purification->Crystallization Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., direct methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Analytical_Synergy cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_structure Definitive Structure Synthesis Synthesis Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRD Single-Crystal XRD NMR->XRD MS->XRD IR->XRD

Sources

Safety & Regulatory Compliance

Safety

2,4-Dichloro-6-Formylphenyl Benzoate proper disposal procedures

Hazard Assessment and Chemical Profile 2,4-Dichloro-6-Formylphenyl Benzoate is a solid organic compound containing chlorine atoms attached to a benzene ring. This halogenation is the primary determinant for its disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile

2,4-Dichloro-6-Formylphenyl Benzoate is a solid organic compound containing chlorine atoms attached to a benzene ring. This halogenation is the primary determinant for its disposal pathway. Halogenated organic compounds are of particular concern due to their potential for persistence in the environment and the formation of toxic byproducts, such as dioxins, if not incinerated at appropriate temperatures.

While specific toxicological data for this compound is limited, related dichlorobenzene compounds are known to cause irritation to the eyes, skin, and respiratory tract. Some chlorinated organic compounds also exhibit potential for organ toxicity and are considered harmful to aquatic life with long-lasting effects[1][2]. Therefore, it is prudent to handle 2,4-Dichloro-6-Formylphenyl Benzoate with a high degree of caution.

Inferred Hazard Profile:

Hazard CategoryPotential RiskCitation
Acute Toxicity May be harmful if inhaled, swallowed, or in contact with skin.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[4]
Eye Damage/Irritation Causes serious eye irritation.[4]
Environmental Hazard Potentially toxic to aquatic organisms.[1][5]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling 2,4-Dichloro-6-Formylphenyl Benzoate for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Skin and Body Protection : A laboratory coat should be worn. For larger quantities or in case of a spill, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. 2,4-Dichloro-6-Formylphenyl Benzoate must be disposed of as halogenated organic waste .

dot

Caption: Waste segregation flow for 2,4-Dichloro-6-Formylphenyl Benzoate.

Never mix halogenated organic waste with non-halogenated organic waste. This is because the disposal methods for these two streams are different and mixing them can increase disposal costs and create hazardous chemical reactions.

Step-by-Step Disposal Procedure

4.1. Containerization

  • Select an Appropriate Container : Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are suitable. The container must be in good condition, free from cracks or damage.

  • Labeling : The waste container must be clearly and accurately labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Waste 2,4-Dichloro-6-Formylphenyl Benzoate"

    • The words "Halogenated Organic Waste"

    • The primary hazard(s) (e.g., "Irritant," "Environmental Hazard")

    • The date accumulation started.

    • Your name, department, and contact information.

4.2. Waste Accumulation

  • Solid Waste : Carefully transfer the solid 2,4-Dichloro-6-Formylphenyl Benzoate into the designated waste container. Avoid creating dust. If the material is a fine powder, it may be beneficial to wet it slightly with a small amount of a compatible halogenated solvent (e.g., dichloromethane) to minimize dust generation, provided this is permissible under your institution's waste management plan.

  • Contaminated Materials : Any materials that have come into contact with 2,4-Dichloro-6-Formylphenyl Benzoate, such as weighing paper, gloves, and pipette tips, must also be disposed of in the same halogenated organic waste container.

  • Secure the Container : Keep the waste container securely closed at all times, except when adding waste. This prevents the release of any potential vapors and protects the contents from contamination.

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from sources of ignition, and in a well-ventilated location.

4.3. Final Disposal

  • Arrange for Pickup : Once the waste container is full or you are no longer generating this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Incineration : The primary and recommended disposal method for halogenated organic waste is high-temperature incineration in a facility permitted to handle such materials. This process is designed to destroy the organic compound completely and scrub any harmful combustion byproducts, such as hydrogen chloride, from the flue gases.

Spill and Emergency Procedures

In the event of a spill of 2,4-Dichloro-6-Formylphenyl Benzoate, follow these procedures immediately:

5.1. Small Spill (Contained within a fume hood)

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Containment : If the material is a solid, carefully sweep it up using a brush and dustpan. Avoid creating dust. If it is a solution, absorb it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Collection : Place the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as halogenated organic waste.

  • Report : Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.

5.2. Large Spill (Outside of a fume hood or unmanageable)

  • Evacuate : Immediately evacuate the area. If the spill is significant, activate the fire alarm to evacuate the building.

  • Isolate : Close the doors to the affected area to contain any potential vapors or dust.

  • Call for Help : From a safe location, call your institution's emergency number or 911 and provide the following information:

    • Your name and location.

    • The name of the chemical spilled (2,4-Dichloro-6-Formylphenyl Benzoate).

    • The approximate quantity of the spill.

    • Any injuries that may have occurred.

  • Do Not Attempt to Clean Up : A large spill requires a trained emergency response team. Do not re-enter the area until it has been declared safe by authorized personnel.

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SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Manageable LargeSpill Large Spill (outside fume hood) Assess->LargeSpill Unmanageable Contain Contain Spill SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate CallHelp Call for Emergency Response Evacuate->CallHelp Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-Formylphenyl Benzoate

As researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides a detailed protocol for the safe handling of 2,4-Dichloro-6-Formylphenyl Benzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides a detailed protocol for the safe handling of 2,4-Dichloro-6-Formylphenyl Benzoate, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). While this compound is not classified as hazardous under OSHA criteria, it is crucial to recognize that its toxicological properties have not been exhaustively studied. Therefore, adopting a cautious and comprehensive approach to safety is essential.

Understanding the Risks

2,4-Dichloro-6-Formylphenyl Benzoate is a solid compound with a melting point of 175 - 177 °C. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Although not classified as a skin sensitizer in laboratory animal tests, direct contact with any chemical should always be minimized. A significant environmental hazard is its toxicity to aquatic life with long-lasting effects.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment

Caption: The Hierarchy of Controls, with the most effective measures at the top.

  • Elimination and Substitution: In a research context, these may not always be feasible. However, it is always worth considering if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. For 2,4-Dichloro-6-Formylphenyl Benzoate, this includes working in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to minimize dust inhalation.

  • Administrative Controls: These are changes to work practices, such as establishing standard operating procedures (SOPs), providing thorough training, and implementing clear labeling and signage.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with other control measures.

Essential Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling 2,4-Dichloro-6-Formylphenyl Benzoate.

PPE CategorySpecifications and Rationale
Hand Protection Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against a broad range of chemicals and are recommended for handling this compound.[1][2] Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Safety Glasses with Side Shields or Goggles: To protect against dust particles and potential splashes, safety glasses that meet ANSI Z.87.1 standards are required.[1] When there is a higher risk of splashing, chemical splash goggles should be worn.[3]
Skin and Body Protection Laboratory Coat: A standard laboratory coat should be worn to protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection Respirator (if necessary): Under normal handling conditions in a well-ventilated area or fume hood, a respirator may not be required. However, if there is a potential for generating significant amounts of dust, or if working outside of a fume hood, a NIOSH-approved air-purifying respirator with a particulate filter should be used.[4][5]

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Laboratory Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Put on your gloves, ensuring they cover the cuffs of your lab coat.

Doffing (Taking Off) PPE
  • Gloves: Remove gloves using the proper technique to avoid touching the outer, contaminated surface with your bare hands.

  • Laboratory Coat: Remove your lab coat by folding it inward to contain any potential contaminants.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

  • Inhalation: Move to fresh air.

  • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water or shower.

  • Eye Contact: Rinse eyes thoroughly with plenty of water, making sure to remove contact lenses if present.

  • Ingestion: If swallowed, have the person drink water (up to two glasses). If they feel unwell, consult a doctor.

Spill Management and Disposal

Accidental Release Measures

In the case of a spill, adhere to the following procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, carefully sweep or scoop up the material, avoiding the generation of dust.[4] Place the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the affected area thoroughly.

Disposal Plan

All waste materials, including contaminated PPE and the chemical itself, must be disposed of in accordance with local, state, and federal regulations.[6]

  • Chemical Waste: 2,4-Dichloro-6-Formylphenyl Benzoate waste should be collected in its original container or a clearly labeled, sealed container. Do not mix with other waste.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.

  • Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[6]

By adhering to these guidelines, you can significantly minimize the risks associated with handling 2,4-Dichloro-6-Formylphenyl Benzoate and maintain a safe and productive research environment.

References

  • Sigma-Aldrich. (2025, September 22).
  • The Perfumers Apprentice. (2025, August 18).
  • Chemical Substance Information. (n.d.).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (n.d.).
  • Sorb-20. (n.d.).
  • Covestro. (2012, August 22).
  • Fisher Scientific. (2010, March 18).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Chempliance Web Distribution. (2015, March 20).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • PPG. (2024, December 13).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

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